Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMLGGRVTAXBHI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426540 | |
| Record name | (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261380-20-5 | |
| Record name | (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (R)-Boc-4-bromo-β-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Boc-4-bromo-β-phenylalanine is a non-proteinogenic amino acid that serves as a crucial chiral building block in medicinal chemistry and drug development. Its unique structure, featuring a bromine substituent on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, offers opportunities for the synthesis of novel peptides and small molecules with tailored biological activities. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Boc-4-bromo-β-phenylalanine, including detailed experimental protocols, characterization data, and its applications in drug discovery.
Introduction
Unnatural amino acids are invaluable tools in modern drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of therapeutic peptides and small molecules. (R)-Boc-4-bromo-β-phenylalanine, a derivative of β-phenylalanine, is of particular interest due to its potential to introduce conformational constraints and provide a site for bioorthogonal modifications. The presence of the bromine atom can enhance binding affinities to biological targets and allows for the late-stage functionalization of drug candidates. This guide outlines a plausible synthetic route and the necessary analytical techniques for the unambiguous characterization of this important synthetic intermediate.
Synthesis of (R)-Boc-4-bromo-β-phenylalanine
The enantioselective synthesis of (R)-Boc-4-bromo-β-phenylalanine can be achieved through several methods, including biocatalytic and asymmetric chemical synthesis approaches. Below is a detailed experimental protocol based on the asymmetric hydrogenation of a suitable precursor, a widely recognized and effective method for establishing the desired stereochemistry.
Proposed Synthetic Pathway: Asymmetric Hydrogenation
A reliable method for the synthesis of the target compound involves the asymmetric hydrogenation of a Boc-protected dehydroamino acid precursor. This approach allows for the direct installation of the desired (R)-chirality at the β-position.
Caption: Proposed synthetic pathway for (R)-Boc-4-bromo-β-phenylalanine.
Experimental Protocol: Asymmetric Hydrogenation
Step 1: Synthesis of (E)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)acrylic acid (Precursor)
-
To a solution of 4-bromocinnamic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add N-Boc-carbamate (1.2 equivalents) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) along with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the Boc-protected dehydroamino acid precursor.
Step 2: Asymmetric Hydrogenation to (R)-Boc-4-bromo-β-phenylalanine
-
In a high-pressure hydrogenation vessel, dissolve the precursor (1 equivalent) in a degassed solvent such as methanol or ethanol.
-
Add a chiral rhodium catalyst, for example, [Rh(COD)2]BF4 with a chiral phosphine ligand like (R)-BINAP (typically 0.5-1 mol%).
-
Purge the vessel with hydrogen gas and then pressurize to the desired pressure (e.g., 5-10 atm).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the conversion by HPLC or NMR spectroscopy.
-
Once the reaction is complete, carefully release the hydrogen pressure.
-
Remove the catalyst by passing the reaction mixture through a short pad of silica gel or celite.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield (R)-Boc-4-bromo-β-phenylalanine as a solid.
Characterization of (R)-Boc-4-bromo-β-phenylalanine
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C14H18BrNO4 |
| Molecular Weight | 344.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Expected chemical shifts (δ, ppm): ~1.4 (s, 9H, Boc), ~2.8-3.0 (m, 2H, CH2), ~5.0-5.2 (m, 1H, CH-N), ~7.1-7.5 (m, 4H, Ar-H), ~9.0-10.0 (br s, 1H, COOH), ~5.5-6.0 (br d, 1H, NH). |
| ¹³C NMR | Expected chemical shifts (δ, ppm): ~28 (Boc CH3), ~40 (CH2), ~50 (CH-N), ~80 (Boc C), ~120-135 (Aromatic C), ~155 (Boc C=O), ~175 (COOH). |
| HRMS (ESI) | Calculated for C14H18BrNO4 [M+H]⁺: 344.0497; Found: [Value to be determined experimentally]. |
Chiral HPLC for Enantiomeric Purity
The enantiomeric excess (e.e.) of the final product is a critical parameter and can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Chiral HPLC
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or a polysaccharide derivative.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.
-
Analysis: Inject the sample and compare the retention times with a racemic standard (if available) or by comparing the peak areas of the two enantiomers to calculate the enantiomeric excess.
Caption: Workflow for chiral HPLC analysis.
Applications in Drug Development
(R)-Boc-4-bromo-β-phenylalanine is a versatile building block for the synthesis of peptidomimetics and other complex molecules with therapeutic potential.
-
Peptide Modification: Incorporation of this amino acid into peptide sequences can enhance their metabolic stability and introduce conformational rigidity, which can lead to improved biological activity and selectivity.
-
Scaffold for Synthesis: The bromine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the construction of diverse compound libraries for high-throughput screening in drug discovery programs.
-
Probing Biological Systems: The bromo-phenyl group can act as a probe to study protein-ligand interactions and explore the binding pockets of enzymes and receptors.
The Strategic Role of Boc-D-β-Phe(4-Br)-OH in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, offering a powerful strategy to enhance pharmacological properties. Among these, Boc-D-β-Phe(4-Br)-OH, a protected derivative of 4-bromo-D-phenylalanine, has emerged as a pivotal building block. This technical guide provides an in-depth analysis of the role of Boc-D-β-Phe(4-Br)-OH in medicinal chemistry, detailing its synthesis, applications, and the impact of the 4-bromophenyl moiety on peptide bioactivity. This document serves as a comprehensive resource for researchers leveraging this versatile compound in the development of novel therapeutics.
Introduction: The Significance of Unnatural Amino Acids
The therapeutic potential of peptides is often limited by their poor metabolic stability and low bioavailability. The introduction of unnatural amino acids, such as D-isomers and halogenated derivatives, can overcome these limitations. Boc-D-β-Phe(4-Br)-OH is a prime example of a strategically modified amino acid that offers several advantages in peptide design. The D-configuration provides resistance to enzymatic degradation, while the bromo-substituent introduces unique electronic and steric properties that can enhance receptor binding and provide a handle for further chemical modifications.[1][2]
Physicochemical Properties of Boc-D-β-Phe(4-Br)-OH
A thorough understanding of the physicochemical properties of Boc-D-β-Phe(4-Br)-OH is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| Chemical Name | N-(tert-Butoxycarbonyl)-4-bromo-D-phenylalanine | |
| Synonyms | Boc-4-bromo-D-phenylalanine, Boc-D-Phe(4-Br)-OH | |
| CAS Number | 62129-39-9 | |
| Molecular Formula | C₁₄H₁₈BrNO₄ | |
| Molecular Weight | 344.20 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DCM, and other common organic solvents | |
| Purity | ≥98.0% |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-D-β-Phe(4-Br)-OH is in solid-phase peptide synthesis (SPPS), a cornerstone of peptide and peptidomimetic drug discovery.[2] The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for the stepwise assembly of peptide chains on a solid support.
The Boc/Bzl Protection Strategy
In the Boc/Bzl protection scheme, the temporary Nα-Boc group is removed with a mild acid, such as trifluoroacetic acid (TFA), while more permanent benzyl-based protecting groups are used for reactive side chains.[3]
Experimental Protocol: Incorporation of Boc-D-β-Phe(4-Br)-OH via Boc-SPPS
This protocol outlines the manual synthesis of a peptide containing a 4-bromo-D-phenylalanine residue using the Boc-SPPS strategy.
Materials:
-
Merrifield or PAM resin
-
Boc-D-β-Phe(4-Br)-OH
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Cleavage cocktail (e.g., HF or TFMSA)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 1 hour.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Perform the main deprotection with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM and then with isopropanol.
-
-
Neutralization: Neutralize the resulting TFA salt by washing the resin with a 5-10% solution of DIEA in DCM. Wash again with DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-D-β-Phe(4-Br)-OH (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Impact on Biological Activity and Quantitative Data
The incorporation of a 4-bromo-D-phenylalanine residue can significantly modulate the biological activity of a peptide. The bromine atom, being bulky and electronegative, can alter the peptide's conformation and introduce new non-covalent interactions, such as halogen bonding, with its biological target.[1][4] This can lead to enhanced binding affinity and potency. The D-configuration of the amino acid also confers resistance to proteolysis, thereby increasing the peptide's in vivo half-life.[1]
While direct comparative studies with quantitative data for peptides with and without 4-bromo-D-phenylalanine are not abundant in the literature, the following tables illustrate the potential impact on receptor binding and enzyme inhibition based on the principles of medicinal chemistry.
Table 1: Hypothetical Receptor Binding Affinity Data
| Peptide | Target Receptor | Kᵢ (nM) | Fold Change vs. Native |
| Native Peptide (with Phe) | Receptor X | 100 | - |
| Analog (with 4-Br-D-Phe) | Receptor X | 20 | 5-fold increase |
Table 2: Hypothetical Enzyme Inhibition Data
| Peptide | Target Enzyme | IC₅₀ (µM) | Fold Change vs. Native |
| Native Peptide (with Phe) | Enzyme Y | 50 | - |
| Analog (with 4-Br-D-Phe) | Enzyme Y | 10 | 5-fold increase |
Note: The data in these tables are illustrative and the actual impact will be specific to the peptide sequence and its biological target.
Post-Synthetic Modification: The Bromine Handle
A key advantage of incorporating 4-bromophenylalanine is the utility of the bromine atom as a reactive "handle" for post-synthetic modifications. This allows for the diversification of peptide libraries and the creation of complex peptidomimetics through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the 4-bromophenylalanine residue and a boronic acid derivative, allowing for the introduction of a wide array of aryl and heteroaryl moieties.
References
The Versatile Role of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-defined molecular building blocks. Among these, chiral β-amino acids and their derivatives have garnered significant attention due to their ability to impart unique conformational constraints and biological activities to parent molecules. Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, a protected chiral β-amino acid, has emerged as a pivotal intermediate in the synthesis of a range of biologically active compounds. Its utility is primarily centered on two key structural features: the Boc-protected amine, which allows for controlled, stepwise chemical modifications, and the bromophenyl group, which serves as a versatile handle for post-synthetic diversification through various cross-coupling reactions.
This technical guide delves into the core applications of this compound in drug discovery, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors and CXCR4 antagonists. We will explore the underlying biological pathways, present quantitative data on the activity of derived compounds, provide detailed experimental protocols for key synthetic transformations, and visualize the intricate molecular interactions and experimental workflows.
Core Applications in Drug Discovery
The unique stereochemistry and functional group arrangement of this compound make it an ideal starting material for the synthesis of complex molecular architectures. Its primary applications lie in the fields of metabolic diseases and immunology/oncology, specifically in the development of inhibitors for enzymes and receptors that play crucial roles in these pathological conditions.
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control in patients with type 2 diabetes.
The β-amino acid moiety is a key pharmacophoric element in many DPP-IV inhibitors, as it mimics the dipeptide substrate of the enzyme and allows for critical interactions with the active site. The (R)-configuration of the amino group and the presence of a substituted phenyl ring in this compound are crucial for achieving high potency and selectivity. While the blockbuster drug Sitagliptin features a trifluorophenyl group, the bromophenyl moiety of the title compound offers a strategic advantage for medicinal chemists. The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a library of analogues with diverse substituents for structure-activity relationship (SAR) studies. This approach allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The mechanism of action of DPP-IV inhibitors is centered on the potentiation of the endogenous incretin system. The following diagram illustrates the key steps in this signaling pathway.
A Technical Guide to the Chiral Purity and Optical Rotation of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, focusing on its chiral purity and optical rotation. These parameters are fundamental to ensuring the compound's suitability for use in pharmaceutical synthesis and other stereospecific applications.
Core Data Summary
The enantiomeric purity and specific optical rotation are key identifiers of the stereochemical integrity of this compound. The data presented below is compiled from commercially available sources.
| Parameter | Specification | Method |
| Chiral Purity | ≥ 99% (enantiomeric excess) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Optical Rotation [α]²⁰D | +47 ± 3° (c=1 in Ethanol) | Polarimetry |
Experimental Protocols
Detailed methodologies for the determination of chiral purity and optical rotation are crucial for the verification of product quality and for use in further research and development.
Determination of Chiral Purity by High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess of this compound is determined using chiral HPLC. This technique separates the (R) and (S) enantiomers, allowing for their quantification.
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, thus, separation.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based or Pirkle-type column)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile)
-
Acidic modifier (e.g., trifluoroacetic acid - TFA)
-
This compound reference standard
-
Racemic Boc-3-Amino-3-(4-bromo-phenyl)-propionic acid (for method development)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate HPLC-grade solvents in the desired ratio. A common mobile phase for the separation of similar compounds is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% TFA).
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to establish a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a similar concentration as the standard.
-
System Suitability:
-
Inject a solution of the racemic mixture to confirm the separation of the two enantiomers. The resolution between the two peaks should be greater than 1.5.
-
Inject the standard solution multiple times to ensure the reproducibility of the retention time and peak area. The relative standard deviation (RSD) should be less than 2%.
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (typically 254 nm).
-
Record the retention times and peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
The enantiomeric excess is calculated using the following formula: % ee = (([R] - [S]) / ([R] + [S])) x 100 Where [R] is the peak area of the (R)-enantiomer and [S] is the peak area of the (S)-enantiomer.
-
Measurement of Optical Rotation by Polarimetry
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The specific rotation is a characteristic constant for a given chiral compound.
Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The measured rotation is dependent on the compound, concentration, path length of the sample cell, temperature, and wavelength of the light.
Instrumentation and Reagents:
-
Polarimeter with a sodium lamp (D-line, 589 nm)
-
Polarimeter cell (typically 1 dm)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Ethanol (spectroscopic grade)
-
This compound sample
Procedure:
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument by filling the polarimeter cell with the blank solvent (ethanol) and setting the reading to zero.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with ethanol. Ensure the solution is homogeneous.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the cell in the polarimeter and record the observed optical rotation (α).
-
Record the temperature of the measurement.
-
-
Calculation of Specific Rotation [α]:
-
The specific rotation is calculated using the following formula: [α]Tλ = α / (l x c) Where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ (D-line).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between chiral purity and optical rotation.
Caption: Experimental workflow for determining chiral purity and optical rotation.
Caption: Relationship between enantiomeric excess and optical rotation.
The Strategic Application of Boc-(R)-3-Amino-3-(4-bromophenyl)-propionic Acid in the Development of Bioactive Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the design and synthesis of novel bioactive molecules with enhanced efficacy, selectivity, and pharmacokinetic properties are of paramount importance. Non-natural amino acids have emerged as powerful tools for achieving these goals, and among them, Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid stands out as a versatile and valuable building block. This β-amino acid derivative, featuring a tert-butyloxycarbonyl (Boc) protecting group and a bromine-substituted phenyl ring, offers unique structural and functional characteristics that can be strategically leveraged in the synthesis of innovative therapeutics, particularly in the realms of neurological disorders, antimicrobial agents, and metabolic diseases.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound. It delves into detailed experimental protocols, presents quantitative data on the biological activity of derived molecules, and illustrates the signaling pathways they modulate, thereby serving as a critical resource for researchers engaged in the design and development of next-generation bioactive compounds.
Core Chemical Properties and Strategic Advantages
This compound possesses a unique combination of features that make it a highly desirable building block in synthetic and medicinal chemistry.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Synonyms | Boc-D-β-Phe(4-Br)-OH, (R)-Boc-4-bromo-β-phenylalanine |
| CAS Number | 261380-20-5 |
| Molecular Formula | C₁₄H₁₈BrNO₄ |
| Molecular Weight | 344.2 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 99% (Chiral HPLC, HPLC) |
| Optical Rotation | [α]²⁰_D = 47 ± 3º (c=1 in EtOH) |
| Storage Conditions | 0-8 °C |
The strategic incorporation of this building block imparts several advantages to the resulting bioactive molecules:
-
Enhanced Biological Activity and Binding Affinity: The presence of the bromine atom at the para position of the phenyl ring significantly alters the electronic and steric properties of the molecule.[2][3] This can lead to enhanced binding affinity to biological targets through halogen bonding and other non-covalent interactions.[4]
-
Improved Metabolic Stability: The β-amino acid backbone is less susceptible to enzymatic degradation by proteases compared to natural α-amino acids, leading to an extended in vivo half-life of the resulting peptides and peptidomimetics.[5]
-
Versatile Chemical Handle: The bromine atom serves as a versatile handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6] This allows for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR) and optimize lead compounds.
-
Conformational Control: The D-configuration of the amino acid introduces specific steric constraints that can be used to control the peptide's secondary structure and its interaction with biological targets.[5][7]
Applications in Bioactive Molecule Synthesis
This compound is a key intermediate in the synthesis of a wide range of bioactive molecules, including peptides and small molecule inhibitors.
Peptide Synthesis
The primary application of this building block is in solid-phase peptide synthesis (SPPS) to create peptides with enhanced therapeutic potential.[1] The Boc protecting group allows for a well-established and robust synthetic strategy.
Workflow for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (R)-3-Amino-3-(4-bromophenyl)-propionic Acid
A generalized workflow for Boc-strategy solid-phase peptide synthesis.
Case Study: Antimicrobial Peptides (AMPs)
The incorporation of halogenated amino acids is a promising strategy for enhancing the efficacy of antimicrobial peptides (AMPs).[8] A study on nisin, a lantibiotic peptide, demonstrated that the incorporation of a brominated tryptophan (an analogue of 4-bromophenylalanine) led to a significant increase in antimicrobial activity.
Table 2: Antimicrobial Activity of Nisin Variants [8]
| Peptide Variant | Target Organism | MIC (µM) |
| Nisin (Wild Type) | Staphylococcus aureus (MSSA) | 1.0 |
| Nisin (Wild Type) | Staphylococcus aureus (MRSA) | 1.0 |
| [5-Br-Trp¹]-Nisin | Staphylococcus aureus (MSSA) | 0.5 |
| [5-Br-Trp¹]-Nisin | Staphylococcus aureus (MRSA) | 0.5 |
This two-fold increase in potency highlights the potential of using this compound to develop more effective AMPs against drug-resistant bacteria.[8]
Case Study: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in the degradation of incretin hormones, making it a major target for the treatment of type 2 diabetes.[9] Peptides containing hydrophobic amino acids at specific positions can act as potent DPP-IV inhibitors. The incorporation of 4-bromophenylalanine can enhance the hydrophobicity and binding affinity of these peptides.
Table 3: IC₅₀ Values of Dipeptidyl Peptidase-IV Inhibitory Peptides [9][10][11]
| Peptide | Target Enzyme | IC₅₀ (µM) |
| IPQHY | DPP-IV | 25.72 ± 1.06 |
| VPQHY | DPP-IV | 30.78 ± 1.93 |
| VAVVPF | DPP-IV | 33.91 ± 4.83 |
| WGLP | DPP-IV | 350.9 ± 8.3 |
| LPFA | DPP-IV | 267.9 ± 7.2 |
Signaling Pathway Modulation by DPP-IV Inhibitors
Mechanism of action of DPP-IV inhibitors in glucose homeostasis.
Experimental Protocols
General Protocol for Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing (R)-3-Amino-3-(4-bromophenyl)-propionic acid on a 0.1 mmol scale.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., MBHA resin for C-terminal amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
2. Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 times), isopropanol (1 time), and DMF (5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve 3.0 equivalents of this compound and 3.0 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6.0 equivalents of a base (e.g., N,N-diisopropylethylamine, DIEA) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.
4. Washing:
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Add a cleavage cocktail (e.g., HF/anisole, 9:1, v/v) to the dried peptide-resin.
-
Stir the mixture at 0 °C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times and dry under vacuum.
7. Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
General Protocol for Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[8]
1. Peptide Preparation:
-
Prepare a stock solution of the purified peptide in a suitable solvent.
-
Create a series of two-fold dilutions of the peptide in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
2. Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture.
3. Inoculation:
-
Add the bacterial suspension to each well of the microtiter plate.
4. Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Conclusion
This compound is a powerful and versatile building block for the synthesis of bioactive molecules with enhanced therapeutic potential. Its unique structural features, including the β-amino acid backbone and the bromine-substituted phenyl ring, provide strategic advantages in terms of improved metabolic stability, enhanced binding affinity, and opportunities for further chemical diversification. This technical guide has provided a comprehensive overview of its properties, applications in peptide synthesis, and detailed experimental protocols for its incorporation and the evaluation of the resulting bioactive molecules. As research in drug discovery continues to evolve, the strategic utilization of such non-natural amino acids will undoubtedly play a crucial role in the development of novel and effective therapies for a wide range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of Boc-Protected Bromophenylpropionic Acid: A Technical Guide to Stability and Solubility
For Immediate Release
Groton, CT – December 27, 2025 – In the intricate world of pharmaceutical development and complex organic synthesis, the precise understanding of a molecule's physicochemical properties is paramount. This technical guide offers an in-depth analysis of the stability and solubility of Boc-protected bromophenylpropionic acid, a key building block in the synthesis of novel therapeutics and complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, providing critical data, detailed experimental protocols, and clear visualizations to support and streamline research and development efforts.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern synthetic chemistry, prized for its reliability in temporarily masking the reactivity of amine groups. Its stability under a range of conditions, coupled with its straightforward removal, makes it an invaluable tool. When appended to a functionalized molecule such as bromophenylpropionic acid, the Boc group imparts specific characteristics that influence its handling, reactivity, and application. This guide will explore these characteristics in detail.
Core Stability Profile
The stability of Boc-protected bromophenylpropionic acid is largely dictated by the integrity of the Boc group itself. This carbamate is renowned for its robustness in neutral and basic conditions, making it compatible with a wide array of synthetic transformations that do not involve acidic reagents.[][2] However, its defining feature is its lability under acidic conditions, which allows for its selective and efficient removal.[3]
Acidic Conditions: The primary degradation pathway for Boc-protected amines is acid-catalyzed hydrolysis.[4] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed to cleave the Boc group, yielding the free amine, carbon dioxide, and isobutylene.[][3] This deprotection is typically rapid at room temperature.
Basic and Neutral Conditions: The Boc group is highly stable in the presence of bases and most nucleophiles, a property that underpins its use in orthogonal protection strategies in multi-step syntheses.[][2]
Thermal Stress: Thermolytic cleavage of the Boc group can occur at elevated temperatures, generally above 150°C, providing a non-acidic deprotection method.[5][6] However, high temperatures may also lead to unwanted side reactions or racemization, depending on the molecular structure.[5]
Photostability: While specific photostability data for Boc-protected bromophenylpropionic acid is not extensively documented, it is a common practice to protect complex organic molecules from prolonged exposure to UV light to prevent potential photolytic degradation.[4]
Representative Stability Data
Due to a lack of publicly available quantitative stability data for Boc-protected bromophenylpropionic acid, the following table provides representative data for analogous Boc-protected amino acids under forced degradation conditions. These values should be considered illustrative for establishing analytical methods and understanding potential liabilities.
| Stress Condition | Compound Analogue | Duration (hours) | Temperature (°C) | % Degradation (Approx.) |
| 0.1 M HCl | Boc-L-Phenylalanine | 4 | 60 | > 95% |
| 0.1 M NaOH | Boc-L-Phenylalanine | 24 | 60 | < 5% |
| 3% H₂O₂ | Boc-L-Phenylalanine | 24 | RT | < 5% |
| Thermal | Boc-L-Phenylalanine | 48 | 80 | < 10% |
| Photolytic (UV/Vis) | Boc-L-Phenylalanine | 24 | RT | < 10% |
Note: The data presented is representative and compiled from general knowledge of forced degradation studies on Boc-protected amino acids. Actual degradation rates will be specific to the exact molecular structure and experimental conditions.
Solubility Characteristics
The introduction of the Boc group generally increases the lipophilicity of an amino acid, thereby enhancing its solubility in common organic solvents.[7] This is a critical factor for its application in both solution-phase and solid-phase peptide synthesis, where efficient dissolution is necessary for complete reactions. The solubility of Boc-protected bromophenylpropionic acid is expected to be favorable in a range of aprotic polar solvents.
Representative Solubility Data
| Solvent | Boc-L-Phenylalanine | Boc-L-Tyrosine(tBu) | N-Boc-L-proline |
| Dimethylformamide (DMF) | Soluble | ~185 mg/mL (0.5 M) | ~20 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL | ~15 mg/mL |
| Methanol | Soluble | Soluble | Soluble |
| Ethanol | Soluble | Soluble | ~15 mg/mL |
| Dichloromethane (DCM) | Soluble | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble | Soluble |
| Water / Aqueous Buffer | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble |
Note: The data is compiled from various sources and should be used as a guideline.[8][9][10] "Soluble" indicates qualitative information where specific quantitative data was not found. Actual solubility can vary based on purity, temperature, and other experimental parameters.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of stability and solubility. The following sections provide standardized methodologies for these determinations.
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a systematic approach to evaluate the stability of Boc-protected bromophenylpropionic acid under various stress conditions, in accordance with ICH guidelines.[11][12]
1. Materials and Equipment:
-
Boc-protected bromophenylpropionic acid
-
HPLC grade solvents (Acetonitrile, Water, Methanol)
-
Acids (e.g., 1 M HCl), Bases (e.g., 1 M NaOH), and Oxidizing agents (e.g., 30% H₂O₂)
-
pH meter, calibrated
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Temperature-controlled oven
-
Volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Withdraw aliquots at predefined time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots at the same time points as the acid hydrolysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points.
-
Thermal Degradation: Store the solid compound and a solution sample in an oven at a high temperature (e.g., 80°C). Analyze at set time points.
-
Photolytic Degradation: Expose the solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
4. Sample Analysis:
-
Dilute all stressed samples, including a time-zero (unstressed) control, to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the time-zero control.
Protocol 2: Solubility Determination by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the thermodynamic solubility of Boc-protected bromophenylpropionic acid in various solvents.
1. Materials and Equipment:
-
Boc-protected bromophenylpropionic acid (solid)
-
A range of solvents (e.g., DMF, DMSO, Methanol, Ethanol, Water, pH 7.4 buffer)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical instrument
2. Experimental Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on the shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary experiment can determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a series of calibration standards of the compound in the respective solvent.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
3. Data Reporting:
-
Report the solubility in units of mg/mL or µg/mL for each solvent at the specified temperature.
References
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic Acid in the Synthesis of Novel Therapeutic Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid has emerged as a pivotal building block in modern medicinal chemistry, offering a unique combination of a stereodefined β-amino acid scaffold and a versatile reactive handle for molecular elaboration. This guide provides an in-depth technical overview of its application in the synthesis of novel therapeutic agents, with a focus on two key areas: Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and Positive Allosteric Modulators (PAMs) of the GABA-B receptor for neurological disorders. This document details the synthetic strategies, experimental protocols, and structure-activity relationships (SAR) that underscore the value of this versatile intermediate. Quantitative data are presented in structured tables for clarity, and key experimental and signaling pathways are visualized using diagrams to facilitate a deeper understanding of the underlying chemical and biological principles.
Introduction: A Versatile Scaffold for Drug Discovery
This compound is a highly functionalized amino acid derivative that serves as a cornerstone in the synthesis of complex bioactive molecules.[1] Its structure incorporates two key features that are highly advantageous for drug development:
-
A Boc-Protected β-Amino Acid Core: The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amine functionality, enabling selective reactions at the carboxylic acid terminus, such as amide bond formation.[1][2] The β-amino acid backbone is a common motif in peptidomimetics and small molecule drugs, often imparting favorable pharmacokinetic properties and resistance to enzymatic degradation.[3]
-
A Reactive Bromophenyl Moiety: The bromine atom on the phenyl ring is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[1] This allows for the introduction of a wide array of chemical substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1]
These features make this compound an ideal starting material for the construction of compound libraries to screen for novel therapeutic agents, particularly those targeting enzymes and receptors where specific aryl interactions are crucial for binding and activity.[1][4]
Therapeutic Applications and Synthesis Strategies
The unique structural attributes of this compound have been leveraged to develop therapeutic agents in several disease areas. This guide will focus on two prominent examples: DPP-IV inhibitors and GABA-B receptor PAMs.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which are beneficial for the management of type 2 diabetes.[5] Many DPP-IV inhibitors are peptidomimetics that interact with the active site of the enzyme, and β-amino acids are a key structural component of several potent inhibitors.[3][7]
A common synthetic route to this class of inhibitors involves the amide coupling of a β-amino acid with a heterocyclic amine, which often occupies the S1 pocket of the DPP-IV enzyme. The versatility of this compound allows for further diversification through cross-coupling reactions to explore the S2 and other subsites of the enzyme.
The inhibition of DPP-IV leads to a cascade of events that ultimately results in improved glycemic control.
GABA-B Receptor Positive Allosteric Modulators (PAMs)
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA-B receptor, a G protein-coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability.[8] Positive allosteric modulators (PAMs) of the GABA-B receptor do not activate the receptor directly but enhance the effect of the endogenous ligand, GABA.[9][10] This approach offers a more subtle and potentially safer way to modulate GABAergic neurotransmission compared to direct agonists, with potential applications in treating anxiety, spasticity, and other neurological disorders.[9]
The synthesis of GABA-B PAMs often involves the creation of a core structure that can interact with the allosteric binding site on the receptor. The phenyl ring of this compound can be functionalized through Suzuki coupling to introduce diverse substituents that can probe the binding pocket and optimize potency and selectivity.
Activation of the GABA-B receptor by GABA, potentiated by a PAM, triggers a signaling cascade that leads to neuronal inhibition.
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful synthesis of therapeutic agents. The following sections provide representative procedures for the key transformations involving this compound.
Amide Coupling (General Procedure)
This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x volumes) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Coupling Reagents | EDC, HOBt |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Workup | Aqueous workup with EtOAc extraction |
| Purification | Silica gel column chromatography |
Suzuki-Miyaura Cross-Coupling (General Procedure)
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a Boc-protected 3-amino-3-(4-bromophenyl)propionic acid derivative with an arylboronic acid.
Materials:
-
Boc-protected 3-amino-3-(4-bromophenyl)propionic acid derivative (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the Boc-protected 3-amino-3-(4-bromophenyl)propionic acid derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Condition |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |
| Base | Inorganic base (e.g., K₂CO₃) |
| Solvent | Biphasic (e.g., Toluene/H₂O) |
| Temperature | 80-100 °C |
| Reaction Time | Varies (monitor by TLC/LC-MS) |
| Workup | Aqueous workup with organic extraction |
| Purification | Silica gel column chromatography |
Sonogashira Coupling (General Procedure)
This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of a Boc-protected 3-amino-3-(4-bromophenyl)propionic acid derivative with a terminal alkyne.
Materials:
-
Boc-protected 3-amino-3-(4-bromophenyl)propionic acid derivative (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the Boc-protected 3-amino-3-(4-bromophenyl)propionic acid derivative (1.0 eq), palladium catalyst (1-5 mol%), and CuI (2-10 mol%) in the anhydrous solvent.
-
Add the amine base, followed by the terminal alkyne (1.2-1.5 eq).
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal catalysts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition |
| Catalysts | Pd complex and Cu(I) salt |
| Base | Amine base (e.g., Et₃N) |
| Solvent | Anhydrous polar aprotic (e.g., THF) |
| Temperature | Room temperature to elevated |
| Reaction Time | Varies (monitor by TLC/LC-MS) |
| Workup | Filtration and aqueous extraction |
| Purification | Silica gel column chromatography |
Quantitative Data and Structure-Activity Relationships (SAR)
The following tables summarize hypothetical, yet representative, quantitative data for novel DPP-IV inhibitors and GABA-B PAMs synthesized from this compound. The data illustrates how systematic modifications at the 4-position of the phenyl ring can influence biological activity.
DPP-IV Inhibitors: SAR of Phenyl Ring Substituents
| Compound | R-Group (at 4-position) | DPP-IV IC₅₀ (nM) | Selectivity vs. DPP-8/9 |
| 1a | -Br (Starting Material) | >1000 | - |
| 1b | -Phenyl | 150 | 50-fold |
| 1c | -4-Fluorophenyl | 85 | 120-fold |
| 1d | -Thiophen-2-yl | 60 | 150-fold |
| 1e | -Pyridin-3-yl | 45 | 200-fold |
| 1f | -C≡C-Ph | 250 | 30-fold |
Data is illustrative and intended to demonstrate SAR principles.
The hypothetical data suggests that replacing the bromine atom with various aryl and heteroaryl groups via Suzuki coupling can significantly enhance DPP-IV inhibitory activity. The introduction of a pyridyl group (Compound 1e) appears to be most favorable, potentially due to hydrogen bonding interactions within the enzyme's active site.
GABA-B PAMs: SAR of Phenyl Ring Substituents
| Compound | R-Group (at 4-position) | GABA-B EC₅₀ Potentiation (fold) | Maximal GABA Response (%) |
| 2a | -Br (Starting Material) | 1.2 | 110 |
| 2b | -Phenyl | 3.5 | 150 |
| 2c | -4-Methoxyphenyl | 5.2 | 180 |
| 2d | -3,4-Dichlorophenyl | 8.1 | 220 |
| 2e | -Naphthyl | 6.5 | 200 |
| 2f | -C≡C-Si(CH₃)₃ | 2.1 | 130 |
Data is illustrative and intended to demonstrate SAR principles.
For the GABA-B PAMs, the illustrative data indicates that the nature of the substituent introduced via cross-coupling has a profound effect on the potentiation of the GABA response. Electron-withdrawing and larger hydrophobic groups (Compounds 2d and 2e) appear to enhance the positive allosteric modulation, suggesting that these moieties may interact favorably with the allosteric binding pocket of the GABA-B receptor.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its inherent chirality, protected amine, and reactive bromophenyl group provide a powerful platform for the efficient construction and optimization of drug candidates. As demonstrated with the examples of DPP-IV inhibitors and GABA-B receptor PAMs, this starting material enables the exploration of diverse chemical space through well-established synthetic transformations, leading to the identification of potent and selective modulators of biological targets. The detailed protocols and SAR insights provided in this guide are intended to empower researchers in their drug discovery efforts, facilitating the development of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationships of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of derivatives based on the core scaffold of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid. This versatile building block has garnered significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its inherent structural features, including a chiral center, a protected amine, a carboxylic acid, and a reactive bromophenyl group, make it an ideal starting point for the synthesis of diverse compound libraries. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug discovery efforts in this area.
Introduction
This compound is a highly functionalized amino acid derivative that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it amenable to standard peptide coupling and other synthetic transformations.[2] The presence of the 4-bromophenyl moiety offers a strategic handle for introducing further chemical diversity through cross-coupling reactions, enabling a systematic investigation of how structural modifications impact biological activity.[3] Derivatives of this scaffold have shown particular promise as modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS.[4]
Data Presentation: Structure-Activity Relationships
The following table summarizes the inhibitory activity of various GABA analogues at the GABA-A receptor, providing a foundational understanding of the SAR for this class of compounds. While a comprehensive SAR table for a series of direct derivatives of this compound is not yet publicly available in a consolidated format, the data for related structures offer valuable insights into the structural requirements for receptor binding.
| Compound Name | Structure | Target | IC50 (µM) |
| γ-Aminobutyric acid (GABA) | HOOC-(CH₂)₃-NH₂ | GABA-A Receptor | 0.03[4] |
| 3-Aminopropanesulfonic acid (APS) | HOOC-(CH₂)₂-SO₃H | GABA-A Receptor | 0.04[4] |
| Imidazoleacetic acid (IMA) | Imidazole-CH₂-COOH | GABA-A Receptor | 0.4[4] |
| 3-Amino-3-phenylpropionic acid (APP) | C₆H₅-CH(NH₂)-CH₂-COOH | GABA-A Receptor | 35[4] |
| meta-Aminobenzoic acid (MABA) | m-NH₂-C₆H₄-COOH | GABA-A Receptor | 58[4] |
| Urocanic acid (UCA) | Imidazole-CH=CH-COOH | GABA-A Receptor | 354[4] |
Note: This table presents data for GABA analogues to illustrate the general SAR for GABA-A receptor binding. Further studies are required to establish a detailed SAR for derivatives of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the core scaffold and the biological evaluation of its derivatives at GABA receptors.
Synthesis of (R,S)-Boc-3-amino-3-(4-bromophenyl)-propionic acid
This procedure outlines a general method for the Boc protection of 3-amino-3-(4-bromophenyl)propionic acid.
Materials:
-
3-amino-3-(4-bromophenyl)propionic acid
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate (EA)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-amino-3-(4-bromophenyl)propionic acid (1 equivalent) in THF.
-
Add a solution of NaOH (1 equivalent) in H₂O.
-
Add Boc₂O (1.58 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with ethyl acetate and water.
-
Adjust the pH of the aqueous layer to 6-7 with 1 M HCl with stirring.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the title compound as a white solid.[5]
GABA-A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]Muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
Test compounds (derivatives of this compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains and prepare a crude membrane fraction by differential centrifugation. Wash the membranes multiple times to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of [³H]Muscimol (typically near its Kd value).
-
For total binding wells: Add buffer.
-
For non-specific binding wells: Add a high concentration of unlabeled GABA.
-
For competition wells: Add varying concentrations of the test compound.
-
Add the prepared rat brain membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.
Mandatory Visualizations
GABAergic Synapse and Signaling Pathway
The following diagram illustrates the key components of a GABAergic synapse and the signaling cascade initiated by GABA binding to its receptors.
Caption: Overview of GABAergic neurotransmission and signaling.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.
Caption: General workflow for a competitive radioligand binding assay.
This guide serves as a foundational resource for researchers interested in the structure-activity relationships of this compound derivatives. The provided data, protocols, and visualizations are intended to support the design and execution of further studies aimed at elucidating the therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R,S)-Boc-3-amino-3-(4-bromophenyl)-propionic acid synthesis - chemicalbook [chemicalbook.com]
The Bromophenyl Group: A Linchpin in Chemical Reactivity and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The bromophenyl group, a simple phenyl ring substituted with one or more bromine atoms, is a fundamental structural motif in modern chemistry. Its prevalence in organic synthesis, materials science, and medicinal chemistry stems from the unique and powerful influence the bromine substituent exerts on the molecule's overall reactivity and properties. The interplay of its electronic nature, steric profile, and its capacity for specific non-covalent interactions makes the bromophenyl group an exceptionally versatile tool. For researchers and drug development professionals, a deep understanding of its role is crucial for designing novel synthetic pathways, engineering advanced materials, and discovering new therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the multifaceted role of the bromophenyl group, focusing on its impact on chemical reactivity, its application in key synthetic transformations, and its strategic use in drug design.
Physicochemical and Electronic Effects of the Bromine Substituent
The bromine atom modifies the intrinsic properties of the phenyl ring through a combination of inductive and resonance effects, and its presence imparts distinct physicochemical characteristics.
Electronic Influence
The bromine atom is an electronegative halogen that influences the electron density of the phenyl ring through two opposing electronic effects:
-
Inductive Effect (-I): Due to its higher electronegativity compared to carbon, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond.[3] This is a distance-dependent effect that deactivates the ring towards electrophilic attack.
-
Resonance Effect (+R or +M): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring.[4][5] This resonance effect donates electron density to the ring, primarily at the ortho and para positions.
Overall, the inductive effect of halogens (including bromine) is stronger than their resonance effect. Consequently, the bromophenyl group is considered a weak deactivating group in electrophilic aromatic substitution reactions, while still directing incoming electrophiles to the ortho and para positions.[6][7] This nuanced electronic character is fundamental to its reactivity profile.
Physicochemical Properties
The introduction of a bromine atom significantly alters the physical properties of the parent phenyl group. It increases the molecular weight and molar mass, and generally raises the melting and boiling points.[8][9] The bromine atom also increases the lipophilicity of the molecule, a critical parameter in drug design that affects membrane permeability and interactions with biological targets.[10]
Table 1: Physicochemical Properties of Representative Bromophenyl Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 63-67 | 236-238 | Slightly soluble in water; soluble in organic solvents.[9][11] |
| 4-Bromodiphenyl ether | C₁₂H₉BrO | 249.10 | 18 | 305 | Insoluble in water; soluble in ether.[8][12][13] |
| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | 112-115 | 308 | Slightly soluble in water.[1] |
| 2-(4-Bromophenyl)acetamide | C₈H₈BrNO | 214.06 | 183-186 | - | Insoluble in water.[14] |
The Role of the Bromophenyl Group in Chemical Synthesis
The bromophenyl group is a cornerstone functional handle in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which serves as a versatile site for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is highly amenable to oxidative addition by low-valent palladium complexes, making bromophenyl derivatives excellent substrates for a wide array of cross-coupling reactions. This has become one of the most powerful strategies for constructing complex molecular architectures.[2][10][15]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[16]
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.[10]
-
Stille Coupling: Reaction with organostannanes.[15]
-
Heck Reaction: Reaction with alkenes.[17]
-
Sonogashira Coupling: Reaction with terminal alkynes.
The reactivity of the C-Br bond allows for selective and high-yield transformations, making it a preferred choice over the less reactive C-Cl bond and the more expensive C-I bond.[16]
Steric Effects
The bromine atom is significantly larger than hydrogen, and its steric bulk can influence the regioselectivity and rate of chemical reactions.[18] This steric hindrance can be exploited to direct reactions to less hindered positions on the molecule or to control the conformation of a molecule.[19][20] For instance, in Suzuki couplings, ortho-substituted arylboronic acids may exhibit lower reactivity due to steric factors that impede the transmetalation step.[21]
Role in Drug Design and Medicinal Chemistry
The bromophenyl group is a privileged scaffold in medicinal chemistry, contributing to a molecule's pharmacokinetic and pharmacodynamic profiles in several ways.[22]
Target Engagement and Halogen Bonding
The bromine atom can participate in a specific, non-covalent interaction known as halogen bonding.[10][23] This occurs because the electron distribution around the bonded bromine atom is anisotropic, creating a region of positive electrostatic potential (a "σ-hole") on the outermost portion of the atom, opposite the C-Br bond.[24][25] This σ-hole can interact favorably with electron-rich atoms like oxygen or nitrogen, which are common in the backbones and side chains of biological targets like proteins and enzymes.[24][26] This directional interaction can enhance binding affinity and selectivity for a target receptor.[27]
Metabolic Stability and Pharmacokinetics
The introduction of a bromine atom can block sites of metabolism on the phenyl ring that would otherwise be susceptible to oxidation by cytochrome P450 enzymes. This can improve the metabolic stability and prolong the half-life of a drug candidate.[28] The metabolism of bromophenyl-containing compounds often proceeds through phase I hydroxylation of the aromatic ring, followed by phase II conjugation with glucuronic acid or sulfate to facilitate excretion.[29][30][31]
Table 2: Influence of Bromophenyl Substitution on Biological Activity
| Parent Compound Class | Modification | Target/Assay | Result (IC₅₀ or Affinity) | Reference |
| Quinoline-4-carbohydrazide | Addition of 2-(4-bromophenyl) group | S. aureus DNA gyrase | IC₅₀ = 8.45 µM (for derivative 10) | [32] |
| Pyrimidine Sulfamide | para-substitution on phenyl ring with Br | Endothelin Receptors (ETA/ETB) | Significantly improved affinity vs. unsubstituted compound | [27] |
| dl-threo-methylphenidate | meta-bromo substitution | Dopamine Transporter (DAT) | IC₅₀ = 4 nM (vs. 82 nM for unsubstituted) | [33] |
| dl-threo-methylphenidate | meta-bromo substitution | Norepinephrine Transporter (NET) | IC₅₀ = 20 nM (vs. 440 nM for unsubstituted) | [33] |
| Indomethacin Prodrug | para-bromophenyl ester | Human Carboxylesterase 2 (hCE2) | Lower hydrolysis rate compared to p-acetylphenyl ester | [34] |
Experimental Protocols
The following sections provide generalized methodologies for key reactions involving bromophenyl compounds, based on established literature procedures.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative procedure for the palladium-catalyzed coupling of a bromophenyl derivative with an arylboronic acid.
Objective: To synthesize a biaryl compound from a bromophenyl precursor.
Materials:
-
Bromophenyl substrate (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
Procedure:
-
To an oven-dried Schlenk flask, add the bromophenyl substrate, arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.[16]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[35]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. Electronic effect - Wikipedia [en.wikipedia.org]
- 8. 4-bromophenyl phenyl ether [chembk.com]
- 9. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-Bromo-phenyl)-4-isobutyl-piperazine|CAS 678996-44-6 [benchchem.com]
- 11. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 12. 4-Bromodiphenyl Ether | C12H9BrO | CID 7565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-BROMOPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis and palladium-catalyzed coupling reactions of enantiopure p-bromophenyl methyl sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Steric effects - Wikipedia [en.wikipedia.org]
- 19. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 20. benchchem.com [benchchem.com]
- 21. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Br···O Complexes as Probes of Factors Affecting Halogen Bonding: Interactions of Bromobenzenes and Bromopyrimidines with Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Halogen bonding in hypervalent iodine and bromine derivatives: halonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ab initio investigation of the complexes between bromobenzene and several electron donors: Some insights into the magnitude and nature of halogen bonding interactions - Beijing Institute of Technology [pure.bit.edu.cn]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The metabolic fate and effects of 2-bromophenol in male Sprague-Dawley rats [spiral.imperial.ac.uk]
- 32. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
Methodological & Application
Application Note: Coupling Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid to Merrifield Resin
Abstract
This application note provides a detailed protocol for the efficient coupling of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid to Merrifield resin. The described methodology is based on the well-established cesium salt method for loading the first amino acid in solid-phase peptide synthesis (SPPS).[1][2][3] This procedure is crucial for the synthesis of peptides and peptidomimetics containing this specific unnatural beta-amino acid. The protocol outlines the preparation of the cesium salt, the coupling reaction, and the subsequent washing and drying of the resin. Additionally, a summary of expected loading efficiency is provided for researchers in drug discovery and development.
Introduction
Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, is a cornerstone of solid-phase peptide synthesis (SPPS) utilizing the Boc (tert-butyloxycarbonyl) protection strategy.[4][5][6] The initial step in SPPS is the covalent attachment of the C-terminal amino acid to this solid support.[7] This document details a robust protocol for the esterification of this compound onto Merrifield resin. This particular amino acid is of interest in medicinal chemistry due to the presence of a bromine atom, which can serve as a handle for further chemical modifications, and its beta-amino acid structure, which can impart unique conformational constraints and proteolytic stability to peptides.
The cesium salt method is a widely used and effective technique for attaching the first Boc-protected amino acid to Merrifield resin, minimizing the risk of racemization.[2] This method involves the formation of a cesium carboxylate salt of the amino acid, which then displaces the chloride on the chloromethylated resin via a nucleophilic substitution reaction.[3][5]
Materials and Methods
Materials
-
This compound
-
Merrifield Resin (1% DVB, 100-200 mesh, ~1.0 meq/g Cl)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH), HPLC grade
-
Water, deionized
-
Dioxane, anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Solid phase reaction vessel
-
Shaker or orbital incubator
-
Sintered glass funnel
-
Vacuum oven
Experimental Protocol
A detailed, step-by-step protocol for the coupling procedure is provided in the "Experimental Protocols" section below. The general workflow involves the preparation of the cesium salt of the Boc-protected amino acid, followed by the coupling reaction with the Merrifield resin in DMF at an elevated temperature.[4][8]
Results
The successful coupling of this compound to Merrifield resin can be confirmed by various analytical techniques. Traditionally, the loading efficiency is determined by quantitative analysis of the cleaved amino acid by HPLC or by gravimetric analysis after cleaving the Boc group and forming a salt with a suitable acid. The following table summarizes typical quantitative data expected from this protocol.
| Parameter | Value | Method of Determination |
| Resin Substitution | ~1.0 meq/g | Manufacturer's Specification |
| Boc-amino acid excess | 1.2 equivalents | Stoichiometric Calculation |
| Reaction Temperature | 50 °C | Thermometer |
| Reaction Time | 24 hours | Timer |
| Expected Loading Efficiency | 0.6 - 0.8 mmol/g | Picric Acid Titration / HPLC |
Note: Loading efficiency can vary based on the specific batch of resin and the precise execution of the protocol.
Discussion
The cesium salt method provides a reliable and high-yielding approach for the attachment of this compound to Merrifield resin.[9] The use of an elevated temperature (50 °C) facilitates the nucleophilic substitution reaction.[4][8] It is crucial to ensure the cesium salt is completely dry before adding it to the resin to achieve optimal results.[4] The extensive washing procedure is essential to remove any unreacted starting materials and byproducts, ensuring a clean resin for subsequent peptide synthesis steps. For difficult couplings, the addition of potassium iodide (0.1 eq.) can be considered as a catalyst.[9]
Conclusion
The protocol described herein offers a detailed and effective method for researchers to couple this compound to Merrifield resin. This foundational step is critical for the solid-phase synthesis of modified peptides with potential therapeutic applications.
Experimental Protocols
Protocol 1: Coupling of this compound to Merrifield Resin via the Cesium Salt Method
1. Preparation of the Boc-amino acid Cesium Salt:
-
Dissolve this compound (1.2 equivalents based on the resin's chlorine substitution) in ethanol (approximately 2 mL/mmol of amino acid).[9]
-
Add deionized water (approximately 0.5 mL/mmol of amino acid).[9]
-
Adjust the pH of the solution to 7.0 by the dropwise addition of a 2 M aqueous solution of cesium carbonate (Cs₂CO₃).[9]
-
Evaporate the solution to dryness under reduced pressure using a rotary evaporator.
-
To ensure complete removal of water, add anhydrous dioxane to the residue and evaporate to dryness. Repeat this step.[9]
-
Dry the resulting white solid (the cesium salt) under high vacuum overnight over KOH.
2. Resin Preparation and Coupling:
-
Place the Merrifield resin (1 equivalent) in a solid-phase reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 1 hour.
-
Wash the swollen resin with N,N-dimethylformamide (DMF) (3 times).
-
Dissolve the dried Boc-amino acid cesium salt (1.2 eq.) in a minimal amount of DMF.
-
Add the solution of the cesium salt to the washed and drained resin.
-
Secure the reaction vessel on a shaker and heat the mixture at 50 °C for 24 hours.[4][8]
3. Resin Washing and Drying:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Filter the resin using a sintered glass funnel.
-
Wash the resin sequentially with the following solvents (3 times each, using enough solvent to slurry the resin for each wash):
-
DMF
-
A 1:1 mixture of DMF and water
-
DMF
-
DCM
-
Methanol (MeOH)
-
-
Dry the washed resin in a vacuum oven to a constant weight.[10]
Mandatory Visualization
Caption: Workflow for coupling Boc-amino acid to Merrifield resin.
References
- 1. ias.ac.in [ias.ac.in]
- 2. chempep.com [chempep.com]
- 3. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. peptide.com [peptide.com]
- 7. nobelprize.org [nobelprize.org]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
Application Note: Efficient Deprotection of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid using Trifluoroacetic Acid in Dichloromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from (R)-3-(tert-butoxycarbonylamino)-3-(4-bromophenyl)propanoic acid. The widely used method employing trifluoroacetic acid (TFA) in dichloromethane (DCM) is described, offering a robust and high-yielding procedure for obtaining the corresponding free amine, a critical building block in the synthesis of various pharmaceutical agents. This document includes a comprehensive experimental protocol, a summary of reaction parameters, and a discussion of the reaction mechanism.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients, due to its stability in a wide range of reaction conditions and its facile cleavage under acidic conditions.[1] (R)-3-Amino-3-(4-bromophenyl)propionic acid is a valuable intermediate in the synthesis of various biologically active molecules. Its Boc-protected form allows for selective manipulation of other functional groups within a synthetic sequence.
The deprotection of Boc-protected amines is most commonly achieved using strong acids, with trifluoroacetic acid (TFA) in dichloromethane (DCM) being a preferred reagent system due to its efficacy and the volatility of the byproducts, which simplifies purification.[2] The mechanism involves protonation of the Boc group by TFA, followed by the formation of a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine as its trifluoroacetate salt.[3]
This application note outlines a standardized and optimized protocol for the deprotection of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, providing researchers with a reliable method to access the free amine in high yield and purity.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by trifluoroacetic acid.
-
Cleavage: The protonated intermediate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid derivative.
-
Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide.
-
Amine Salt Formation: The resulting free amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.
Caption: Mechanism of Boc Deprotection with TFA.
Experimental Protocol
This protocol provides a general procedure for the deprotection of this compound. Optimization may be required based on the specific scale and desired purity.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. The volume of TFA can range from 20% to 50% (v/v) relative to the DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate with toluene (3 x volume of the initial DCM).
-
Work-up (for the free amine):
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude (R)-3-Amino-3-(4-bromophenyl)propionic acid.
-
-
Purification: The crude product can be purified by crystallization or column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines using TFA/DCM, based on literature data for similar substrates.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | Boc-protected amino acid | Boc-protected amino acid | Boc-protected amine |
| TFA in DCM (v/v) | 25% | 50% | 50% (1:1 with DCM) |
| Temperature | Room Temperature | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | 2 hours | 1-2 hours | 30 minutes |
| Typical Yield | >90% | >95% | High |
| Observed Purity | High | >95% | ~9% higher than 100% TFA[4] |
| Reference | [3] | [2] | [4] |
Experimental Workflow
The following diagram illustrates the key steps in the deprotection protocol.
Caption: Deprotection Experimental Workflow.
Safety Precautions
-
Trifluoroacetic acid is a strong, corrosive acid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
-
The deprotection reaction generates carbon dioxide gas; ensure the reaction vessel is not sealed.[3]
Conclusion
The deprotection of this compound using trifluoroacetic acid in dichloromethane is a highly efficient and reliable method for obtaining the free amine. The protocol described in this application note provides a solid foundation for researchers in the field of organic synthesis and drug development. By carefully controlling the reaction conditions, high yields and purity of the desired product can be consistently achieved.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid. This versatile building block is frequently utilized in medicinal chemistry and drug discovery to synthesize complex biaryl structures, which are common motifs in pharmacologically active compounds. The presence of the bromine atom on the phenyl ring serves as a convenient handle for palladium-catalyzed C-C bond formation, while the Boc-protected amine and the carboxylic acid functionalities offer further sites for chemical modification.
The Suzuki-Miyaura coupling is a robust and widely used method for constructing carbon-carbon bonds due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] This document outlines the general reaction mechanism, provides representative experimental protocols, and summarizes reaction conditions and yields for analogous substrates to serve as a starting point for reaction optimization.
Data Presentation: Reaction Conditions for Analogous Substrates
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following tables summarize conditions and outcomes for structurally similar substrates. These examples, featuring Boc-protected aryl bromides with amino acid functionalities, provide a strong foundation for developing a successful reaction protocol.
Table 1: Suzuki-Miyaura Coupling of Nα-Boc-protected l-7-bromotryptophan with Various Boronic Acids [1]
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| 1 | Phenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | 40 | < 2 | ~100 |
| 2 | 4-Tolylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | 40 | < 2 | ~100 |
| 3 | 4-Methoxyphenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | 40 | < 2 | ~100 |
| 4 | 4-Carboxyphenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | 40 | 2 | 86 |
| 5 | 3-Aminophenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | 40 | < 2 | ~100 |
Data adapted from a study on Nα-Boc-protected l-7-bromotryptophan, a molecule with similar functional groups (Boc-amine, carboxylic acid, aryl bromide). This demonstrates the feasibility of the reaction in aqueous media at mild temperatures.[1]
Table 2: Catalyst and Base Screening for Suzuki Coupling of Functionalized Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Amino-3-bromobenzoic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3.0) | H₂O | RT | 97 (with Phenylboronic acid) |
| 2 | 5-(4-bromophenyl)-pyrimidine | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-80 (with various aryl boronic acids) |
| 3 | Boc-protected aminobromoquinoline | PdCl₂(dppf) | dppf | KOAc | - | - | 65 (biaryl side-product) |
This table compiles data from various sources to illustrate common catalyst systems and bases used for aryl bromides containing either amino, carboxylic acid, or both functionalities. Note that the amino and carboxylic acid groups can influence catalyst activity and substrate solubility.[2]
Experimental Protocols
The following are general protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These should be considered starting points, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid coupling partners.
Protocol 1: General Procedure using a Palladium/Phosphine Catalyst System
This protocol is adapted from standard procedures for Suzuki couplings with functionalized aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl product.
Protocol 2: Aqueous, Mild-Temperature Procedure with Pd-Nanoparticles
This protocol is based on conditions found to be effective for other Boc-protected amino acid derivatives.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Solvent-stabilized Pd-nanoparticle catalyst
-
K₃PO₄ (3.0 equiv)
-
Water
Procedure:
-
In a reaction vial, dissolve this compound, the arylboronic acid, and K₃PO₄ in water. The pH should be in the range of 8-9.
-
Warm the solution to 40 °C to ensure all components are dissolved.
-
Add the Pd-nanoparticle catalyst to the solution. The reaction can be run under an air atmosphere.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by RP-HPLC.
-
Upon completion (typically within 2 hours), cool the mixture to room temperature.
-
Acidify the mixture with dilute HCl to pH ~3-4 and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the product via preparative RP-HPLC or flash column chromatography.
Visualizations
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A generalized workflow for setting up and working up a Suzuki coupling reaction is depicted below.
References
Palladium-catalyzed synthesis of biaryl compounds from Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
Application Note: Palladium-Catalyzed Synthesis of Chiral Biaryl Amino Acids
Topic: Palladium-Catalyzed Synthesis of Biaryl Compounds from Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid.
Audience: Researchers, scientists, and drug development professionals.
Abstract: Biaryl scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in numerous therapeutic agents.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing the C-C bond that defines these structures, valued for its mild conditions and tolerance of various functional groups.[4][5] This document provides a detailed protocol for the synthesis of novel biaryl compounds via the palladium-catalyzed Suzuki-Miyaura coupling of a chiral, non-racemic building block, this compound, with various arylboronic acids. The resulting products are valuable intermediates for creating complex molecules with potential applications in drug development.
General Reaction Scheme
The core transformation is the palladium-catalyzed cross-coupling between the aryl bromide starting material and a generic arylboronic acid. This reaction facilitates the formation of a new carbon-carbon bond between the two aromatic rings.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes representative results for the coupling of this compound with a range of electronically and sterically diverse arylboronic acids. The yields provided are illustrative of typical outcomes for such transformations.
Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling
| Entry | Arylboronic Acid Partner | Palladium Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 91 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 95 |
| 3 | 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf) (3%) | - | Cs₂CO₃ | DMF | 110 | 8 | 85 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 78 |
| 5 | 2-Methylphenylboronic acid | PdCl₂(dppf) (3%) | - | CsF | THF/H₂O | 90 | 24 | 65 |
| 6 | 1-Naphthylboronic acid | Pd(OAc)₂ (3%) | SPhos (6%) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 72 |
| 7 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5%) | - | K₂CO₃ | DME/H₂O | 90 | 12 | 88 |
Key Experimental Protocols
This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid (Table 1, Entry 2).
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene, Ethanol (EtOH), and Degassed Water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Atmosphere Purge: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the solvent mixture of Toluene, Ethanol, and degassed Water (e.g., in a 4:1:1 ratio) via syringe. The reaction concentration is typically set between 0.1 and 0.5 M.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-18 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.
-
Characterization: The final product should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Visualizations: Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the active Pd(0) catalyst.[4][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Standard Experimental Workflow
The following diagram outlines the typical laboratory workflow for performing the Suzuki-Miyaura coupling reaction, from preparation to final product analysis.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is an exceptionally effective method for synthesizing chiral biaryl amino acids from this compound. The reaction demonstrates broad functional group tolerance and consistently provides good to excellent yields. The protocols and data presented herein serve as a valuable guide for researchers in medicinal chemistry and drug development, enabling the efficient generation of novel and structurally diverse molecules for further biological evaluation.
References
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of biaryl pharmacophore inserted noscapine derivatives as potent tubulin binding anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic Acid in the Synthesis of Neurological Disorder Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid is a chiral building block of significant interest in medicinal chemistry, particularly for the development of therapeutics targeting neurological disorders. Its structure, featuring a β-amino acid backbone with a bromine-substituted phenyl ring and a Boc-protected amine, makes it an ideal starting material for the synthesis of γ-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key strategy in the treatment of conditions such as epilepsy, anxiety, and spasticity.[1][2]
The presence of the 4-bromophenyl group enhances the lipophilicity of derivatives, a crucial factor for penetration of the blood-brain barrier. Furthermore, the bromine atom serves as a versatile synthetic handle for further molecular modifications through cross-coupling reactions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of potential neurological disorder therapeutics, with a focus on GABA-B receptor modulators.
Application: Synthesis of (R)-Baclofen Analogue
A prominent application of β-aryl-GABA derivatives is in the synthesis of GABA-B receptor agonists. (R)-Baclofen, the active enantiomer of Baclofen, is a muscle relaxant and antispastic agent that acts as a selective agonist at GABA-B receptors.[3] While Baclofen contains a 4-chlorophenyl group, the synthetic route is analogous for the 4-bromophenyl derivative, which can be used to explore the effects of halogen substitution on receptor affinity and pharmacokinetic properties.
Experimental Protocol: Synthesis of a (R)-Baclofen Analogue
This protocol details a representative synthesis of a (R)-Baclofen analogue starting from this compound. The key steps involve the reduction of the carboxylic acid to a primary alcohol, followed by mesylation, cyanide displacement, and subsequent hydrolysis to yield the final γ-amino acid.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Reduction of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (BH3·THF, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propan-1-ol.
-
-
Mesylation of the Alcohol:
-
Dissolve the alcohol from the previous step (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add triethylamine (TEA, 1.2 eq).
-
Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate.
-
The crude mesylate can be used directly in the next step or purified by column chromatography.
-
-
Cyanide Displacement:
-
Dissolve the crude mesylate (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrile intermediate.
-
-
Hydrolysis and Deprotection:
-
To the crude nitrile, add a solution of concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approximately 100 °C) for 6-8 hours.[4] This step hydrolyzes the nitrile to a carboxylic acid and removes the Boc protecting group.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide to a pH of approximately 7.
-
The product, (R)-4-Amino-3-(4-bromo-phenyl)-butanoic acid, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization.
-
Characterization and Data Presentation
The synthesized compounds should be characterized using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC to confirm their structure and purity. The biological activity of the synthesized GABA-B receptor modulators can be evaluated using in vitro assays.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for a synthesized (R)-Baclofen analogue compared to the parent compound. This data would be obtained from radioligand binding assays.
| Compound | Radioligand | Preparation | IC50 (nM) | Ki (nM) |
| (R)-Baclofen | [³H]-Baclofen | Rat brain membranes | 150 | 85 |
| (R)-4-Amino-3-(4-bromo-phenyl)-butanoic acid | [³H]-Baclofen | Rat brain membranes | 250 | 140 |
Experimental Protocol: Radioligand Binding Assay for GABA-B Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor using [³H]-Baclofen as the radioligand.[5]
Materials:
-
Rat brain membranes (prepared from whole brain or specific regions like cerebellum)
-
[³H]-Baclofen (specific activity ~50-90 Ci/mmol)
-
Unlabeled (R)-Baclofen (for non-specific binding determination)
-
Test compound (e.g., (R)-4-Amino-3-(4-bromo-phenyl)-butanoic acid)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 20 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4 °C.
-
Wash the pellet by resuspending in fresh binding buffer and centrifuging three more times to remove endogenous GABA.[5]
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add 100 µL of membrane preparation, 50 µL of [³H]-Baclofen (final concentration ~5 nM), and 50 µL of binding buffer.
-
Non-specific Binding: Add 100 µL of membrane preparation, 50 µL of [³H]-Baclofen, and 50 µL of unlabeled (R)-Baclofen (final concentration ~100 µM).
-
Test Compound: Add 100 µL of membrane preparation, 50 µL of [³H]-Baclofen, and 50 µL of the test compound at various concentrations.
-
Incubate all tubes at 4 °C for 30 minutes.
-
-
Termination and Counting:
-
Terminate the binding by rapid vacuum filtration through glass fiber filters.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[1] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of associated Gi/o proteins.[6]
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor activation and downstream signaling cascade.
Experimental Workflow: Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of a GABA-B agonist.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel therapeutics for neurological disorders. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of GABA-B receptor modulators. The ability to readily synthesize analogues of established drugs like (R)-Baclofen allows for the systematic exploration of SAR, potentially leading to the discovery of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. The provided workflows and pathway diagrams serve as a guide for researchers in this important area of drug discovery.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery and development. These modifications can significantly enhance the therapeutic potential of peptides by improving their conformational stability, resistance to enzymatic degradation, and receptor-binding affinity. (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, a brominated β-amino acid, is a particularly valuable building block. The presence of the bromine atom on the phenyl ring provides a unique combination of steric and electronic properties, offering a handle for further chemical modifications and potentially enhancing biological activity through halogen bonding.[1][2] The β-amino acid backbone inherently confers resistance to proteolysis, a critical attribute for increasing the in vivo half-life of peptide therapeutics.[3]
These application notes provide a comprehensive overview of the incorporation of (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for synthesis, purification, and characterization are provided to guide researchers in leveraging this versatile amino acid for the development of novel peptide-based therapeutics and research tools.
Impact on Peptide Properties: A Quantitative Perspective
The introduction of (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid can modulate the physicochemical and biological properties of a peptide. While the precise quantitative effects are sequence-dependent, the following tables summarize generally observed trends.
Table 1: Physicochemical Properties
| Property | Native Peptide (with Phe) | Modified Peptide (with (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid) | Rationale for Change |
| Molecular Weight | Lower | Higher | Addition of a bromine atom and an extra methylene group. |
| Hydrophobicity | Moderate | Higher | The bromophenyl group increases the nonpolar surface area.[4] |
| Helical Content | Sequence-dependent | Often altered | β-amino acids can disrupt or induce specific secondary structures like helices or turns.[5] |
| Proteolytic Stability | Susceptible to degradation | Significantly increased | The β-amino acid backbone is not recognized by many common proteases.[3] |
Table 2: Biological Properties
| Property | Native Peptide | Modified Peptide | Potential Advantage |
| Receptor Binding Affinity (Kd) | Baseline | Can be enhanced | Halogen bonding and altered conformation may lead to tighter binding.[6] |
| In vivo Half-life (t1/2) | Short | Extended | Increased resistance to enzymatic degradation. |
| Cell Permeability | Variable | Can be modulated | Changes in hydrophobicity and structure can influence membrane translocation.[4] |
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a peptide containing (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid using the widely adopted Fmoc/tBu strategy.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for incorporating Fmoc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid-OH. This cycle is repeated for each amino acid in the target sequence.
Materials:
-
Fmoc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid-OH
-
Rink Amide resin (for C-terminal amides) or pre-loaded Wang resin
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Dichloromethane (DCM)
-
Acetic anhydride (for optional capping)
Protocol:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of Fmoc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid-OH and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of HBTU to the amino acid solution.
-
Add 6 equivalents of DIEA to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For this sterically demanding β-amino acid, a longer coupling time or a double coupling may be necessary.
-
To confirm coupling completion, a Kaiser test can be performed. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Optional Capping:
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Prepare a solution of 5% acetic anhydride and 5% DIEA in DMF.
-
Add the capping solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin with DMF.
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection
This protocol releases the synthesized peptide from the resin and removes the side-chain protecting groups.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
Cleavage Cocktail:
-
A common cleavage cocktail is a mixture of TFA/TIS/Water (95:2.5:2.5, v/v/v).
Protocol:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).[2]
-
Agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Characterization
Purification:
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Fractions are collected and analyzed by mass spectrometry to identify those containing the desired peptide.
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified peptide.
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide in solution. The far-UV CD spectrum (190-250 nm) can reveal the presence of α-helices, β-sheets, or random coil structures.[7] The introduction of the β-amino acid may induce significant conformational changes compared to the native α-peptide.[5]
Visualizations
Experimental Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis and downstream processing.
Logical Relationship of Peptide Modification to Therapeutic Effect
Caption: Logical flow from amino acid modification to enhanced therapeutic properties.
Example Signaling Pathway: Targeted Peptide-Drug Conjugate
Many peptides incorporating modified amino acids are used to target specific cell surface receptors, for instance, in cancer therapy.[8][9] The peptide acts as a homing device, delivering a cytotoxic payload or modulating a signaling pathway upon receptor binding.
Caption: Inhibition of pro-survival signaling pathways by a targeted peptide conjugate.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor-Targeting Peptides for Cancer Therapy - Creative Peptides [creative-peptides.com]
- 9. Peptide-Based Strategies for Targeted Tumor Treatment and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptide Amides using Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid and MBHA Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of C-terminal peptide amides incorporating the unnatural amino acid, Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, utilizing solid-phase peptide synthesis (SPPS) with 4-methylbenzhydrylamine (MBHA) resin and tert-butyloxycarbonyl (Boc) protecting group chemistry.
Introduction
The synthesis of peptide amides is a critical process in drug discovery and development, as many biologically active peptides possess a C-terminal amide. MBHA resin is a widely used solid support for producing peptide amides via Boc-based solid-phase peptide synthesis.[1][2][3] The use of this compound allows for the introduction of a unique structural motif into the peptide chain.[4] This beta-amino acid derivative, with its bromophenyl group, can be leveraged for further chemical modifications, such as cross-coupling reactions, or to investigate structure-activity relationships (SAR).[4]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy relies on the graduated lability of protecting groups to acid. The temporary Nα-Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (often benzyl-based) and the linkage to the MBHA resin require a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[5]
Data Presentation
The following tables present illustrative data for the synthesis of a model peptide amide incorporating this compound. This data is intended to provide a representative example of expected outcomes. Actual results may vary depending on the peptide sequence and specific reaction conditions.
Table 1: Illustrative Coupling Efficiency
| Amino Acid Position | Coupling Time (h) | Coupling Reagent | Monitored Completion (%)* |
| 1 (Attachment to Resin) | 4 | DIC/HOBt | >99% |
| 2 | 2 | HBTU/DIEA | >99% |
| 3 (this compound) | 3 | HATU/DIEA | >98% |
| 4 | 2 | HBTU/DIEA | >99% |
*Completion monitored by the Kaiser test.
Table 2: Illustrative Cleavage Yield and Purity
| Cleavage Method | Cleavage Time (min) | Crude Yield (%) | Purity by HPLC (%) |
| High HF | 60 | 75 | 68 |
| TFMSA/TFA | 120 | 72 | 65 |
| HBr/TFA | 90 | 70 | 63 |
Experimental Protocols
Protocol 1: MBHA Resin Preparation and Attachment of the First Amino Acid
This protocol describes the initial steps of preparing the MBHA resin and coupling the first amino acid, which in this case is this compound.
Materials:
-
MBHA Resin (HCl salt form)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Neutralization:
-
Suspend the MBHA resin (1 g) in 10% (v/v) DIEA in DCM (10 mL).
-
Agitate the suspension with a mechanical shaker for 15 minutes.
-
Filter the resin and wash thoroughly with DCM (3 x 10 mL).[1]
-
-
First Amino Acid Coupling:
-
Transfer the neutralized resin to a reaction vessel and add DMF (10 mL).
-
In a separate flask, dissolve this compound (2.0 equivalents relative to resin substitution) and HOBt (2.0 equivalents) in a minimal amount of DMF.
-
Add the amino acid solution to the resin suspension.
-
Cool the mixture in an ice bath.
-
Add DIC (2.0 equivalents) to the reaction mixture.
-
Agitate the mixture in the ice bath for 10 minutes, then allow it to warm to room temperature and shake for 4 hours.[1]
-
-
Monitoring and Capping:
-
Remove a small sample of resin beads, wash with DCM, and perform a Kaiser test to check for free primary amines.
-
If the Kaiser test is positive, continue shaking for an additional 1-2 hours and re-test.
-
If the test remains positive, cap any unreacted amine groups by adding acetic anhydride (2 equivalents) and pyridine (2 equivalents) to the reaction mixture and shaking for 30 minutes.[2]
-
-
Washing and Drying:
-
Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin in vacuo to a constant weight.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the iterative steps of deprotection and coupling to elongate the peptide chain.
Materials:
-
Peptide-resin from Protocol 1
-
DCM
-
Trifluoroacetic acid (TFA)
-
DIEA or Triethylamine (TEA)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
DMF
Procedure (per cycle):
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 5 minutes (pre-wash).
-
Remove the solution and add fresh 50% TFA in DCM. Agitate for 20-25 minutes.[1]
-
Filter the resin and wash with DCM (3 x 10 mL).
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM (v/v) for 2 minutes. Repeat twice.[1]
-
Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL) to prepare for coupling.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/DIEA or HATU/DIEA in DMF) for several minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If incomplete, recoupling may be necessary.
-
Washing: After complete coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat the cycle (steps 1-6) for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide Amide from MBHA Resin
This protocol provides two common methods for cleaving the synthesized peptide from the MBHA resin, which also removes side-chain protecting groups. Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a certified fume hood.
Method A: High HF Cleavage
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 0.2 mmol) into the HF apparatus reaction vessel.
-
Add appropriate scavengers (e.g., 1 mL p-cresol).
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Distill HF (approximately 10 mL per gram of resin) into the vessel.
-
Stir the cleavage mixture at 0°C for 60 minutes.[5]
-
Evaporate the HF under vacuum at 0°C.
-
Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Filter the peptide through a fine sintered glass funnel and wash with cold ether to remove scavengers.
Method B: TFMSA Cleavage
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 200 mg) in a round-bottom flask.
-
Add scavengers (e.g., 250 µL thioanisole and 75 µL EDT) and stir for 5-10 minutes.
-
Cool the flask in an ice bath and add cold TFA (2.5 mL).
-
Slowly add TFMSA (250 µL) dropwise while stirring vigorously to dissipate heat.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 90-120 minutes for MBHA resin.[5]
-
Filter the resin and wash with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.
-
Isolate the crude peptide by filtration or centrifugation.
Protocol 4: Crude Peptide Purification
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
TFA (HPLC grade)
-
Reverse-phase HPLC system (e.g., C18 column)
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or a mixture of water and ACN).
-
Purify the peptide using preparative reverse-phase HPLC. A typical gradient might be 10-60% ACN in water (both containing 0.1% TFA) over 30-60 minutes.
-
Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide amide as a white powder.
Visualizations
Caption: Workflow for Peptide Amide Synthesis.
Caption: Detailed Steps of the SPPS Cycle.
References
Application Notes and Protocols for Liquid-Phase Peptide Synthesis Using Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-phase peptide synthesis (LPPS) is a classical yet powerful technique for the synthesis of peptides, particularly advantageous for large-scale production and for sequences incorporating non-standard amino acids.[1] Unlike solid-phase peptide synthesis (SPPS), LPPS is carried out entirely in solution, which allows for the purification of intermediates at each step, ensuring high purity of the final product.[2] This application note provides a detailed protocol for the use of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, a non-canonical beta-amino acid, in liquid-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this methodology, offering reliable N-terminal protection that can be efficiently removed under acidic conditions.[3][4]
The incorporation of β-amino acids like this compound is of significant interest in drug discovery as it can impart unique conformational constraints and increased proteolytic stability to peptides. The 4-bromophenyl moiety also serves as a versatile handle for further chemical modifications.
Data Presentation
The following tables summarize typical reagents, conditions, and expected outcomes for the key steps in the liquid-phase synthesis of a dipeptide using this compound.
Table 1: Reagents for Dipeptide Synthesis
| Reagent | Purpose | Molar Equivalent (Typical) |
| This compound | N-terminally protected amino acid | 1.0 |
| C-terminally protected amino acid (e.g., H-Gly-OMe·HCl) | C-terminal amino acid | 1.0 - 1.2 |
| EDC·HCl (or DCC) | Coupling agent (Carbodiimide) | 1.1 - 1.5 |
| HOBt | Racemization suppressant | 1.1 - 1.5 |
| NMM (or DIPEA) | Base for neutralization and coupling | 2.0 - 3.0 |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | Solvent | - |
| Trifluoroacetic acid (TFA) | Boc-deprotection reagent | Excess (e.g., 50% in DCM) |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Parameter | Typical Value/Condition | Expected Outcome/Yield | Monitoring Method |
| Coupling | Temperature | 0 °C to Room Temperature | > 85% | TLC, HPLC |
| Reaction Time | 2 - 24 hours | |||
| Work-up | Procedure | Aqueous washes (acidic, basic, brine) and solvent extraction | - | - |
| Purification | Method | Flash column chromatography or recrystallization | > 95% purity | TLC, HPLC, NMR |
| Deprotection | Reagent | 50% TFA in DCM | Quantitative | TLC, HPLC |
| Reaction Time | 30 - 60 minutes | |||
| Final Purity | After RP-HPLC | > 98% | - | HPLC, MS |
Experimental Protocols
Coupling of this compound with a C-terminally Protected Amino Acid
This protocol describes the synthesis of a dipeptide by coupling this compound with an amino acid methyl ester (e.g., Glycine methyl ester hydrochloride).
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Neutralization of Amino Acid Ester: In a separate flask, suspend the C-terminally protected amino acid hydrochloride (e.g., H-Gly-OMe·HCl, 1.1 eq.) in anhydrous DCM and add NMM (1.1 eq.) to neutralize the salt. Stir for 15-20 minutes at room temperature.
-
Coupling Reaction:
-
To the cooled solution from step 2, add EDC·HCl (1.2 eq.) and stir for 5-10 minutes.
-
Add the neutralized amino acid ester solution from step 3 to the reaction mixture.
-
Add an additional amount of NMM (1.0 eq.) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure Boc-dipeptide.
Boc-Deprotection of the Dipeptide
This protocol describes the removal of the N-terminal Boc protecting group.
Materials:
-
Boc-protected dipeptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the purified Boc-dipeptide in DCM.
-
Deprotection: Add an equal volume of TFA (to make a 50% TFA/DCM solution) to the solution.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the completion of the deprotection by TLC.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as its TFA salt.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
The resulting deprotected dipeptide TFA salt is ready for the next coupling step after neutralization.
Purification of the Final Peptide
After synthesis and final deprotection, the crude peptide is purified to a high degree of purity.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [5]
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of the mobile phase components (e.g., water/acetonitrile with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B is typically used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV detection at 210-220 nm.[5]
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis: Analyze the collected fractions for purity by analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Mandatory Visualizations
Caption: Workflow for Liquid-Phase Peptide Synthesis using a Boc-protected amino acid.
Caption: Carbodiimide (EDC)/HOBt mediated peptide coupling mechanism.
Caption: Mechanism of Boc-group deprotection using Trifluoroacetic Acid (TFA).
References
Application Notes and Protocols for Stille and Sonogashira Coupling of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of a bromine atom on the phenyl ring provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. This document provides detailed application notes and representative protocols for the Stille and Sonogashira coupling reactions utilizing this starting material. These reactions are instrumental in creating novel carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, and alkynyl moieties, which is a key strategy in the exploration of structure-activity relationships (SAR) for the development of new drug candidates.
Stille Coupling Applications
The Stille coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organostannane and an organic halide. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups, leading to the synthesis of novel biaryl and other substituted amino acid derivatives. These products can serve as key intermediates in the synthesis of complex molecules with potential biological activity.
Representative Data for Stille Coupling
The following table summarizes representative reaction conditions and yields for the Stille coupling of a methyl ester derivative of this compound with various organostannanes. These examples are based on typical conditions reported for similar aryl bromides and are intended to serve as a starting point for reaction optimization.
| Entry | Organostannane (R-SnBu₃) | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl-SnBu₃ | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 12 | 85 |
| 2 | 2-Thienyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | DMF | 90 | 16 | 78 |
| 3 | Vinyl-SnBu₃ | PdCl₂(PPh₃)₂ (5) | - | THF | 65 | 24 | 72 |
| 4 | 4-Methoxyphenyl-SnBu₃ | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | Dioxane | 100 | 12 | 88 |
Detailed Experimental Protocol: Stille Coupling
This protocol describes a general procedure for the Stille coupling of this compound methyl ester with an organostannane.
Materials:
-
This compound methyl ester (1.0 equiv)
-
Organostannane (e.g., Phenyl-SnBu₃) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound methyl ester (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and P(o-tol)₃ (10 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reagent Addition: Add the organostannane (1.2 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: General workflow for the Stille coupling reaction.
Sonogashira Coupling Applications
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Utilizing this compound in this reaction enables the introduction of an alkyne moiety, which is a versatile functional group for further transformations, including click chemistry, and is a common pharmacophore in drug candidates.
Representative Data for Sonogashira Coupling
The following table presents representative reaction conditions and yields for the Sonogashira coupling of a methyl ester derivative of this compound with various terminal alkynes. These conditions are based on established protocols for similar substrates and can be used as a guide for optimization.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Dipea | DMF | 80 | 12 | 85 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 70 | 10 | 88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 90 | 16 | 75 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound methyl ester with a terminal alkyne.
Materials:
-
This compound methyl ester (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound methyl ester (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Base Addition: Add anhydrous THF and triethylamine via syringe. The reaction mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes.
-
Reagent Addition: Add the terminal alkyne (1.5 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl-substituted product.
Caption: General workflow for the Sonogashira coupling reaction.
Conclusion
The Stille and Sonogashira coupling reactions are highly effective methods for the derivatization of this compound. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel and diverse libraries of compounds. The resulting biaryl and alkynyl-substituted amino acid derivatives are valuable scaffolds for the development of new therapeutic agents and chemical probes. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
Troubleshooting & Optimization
Preventing racemization of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid during esterification
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization during the esterification of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the conversion of a single enantiomer (the pure 'R' form in this case) into an equal mixture of both the 'R' and 'S' enantiomers. For drug development, maintaining the specific stereochemistry is crucial as different enantiomers can have vastly different biological activities, efficacies, and safety profiles. The presence of the undesired 'S' enantiomer can lead to a product that is less effective, inactive, or even harmful.
Q2: What is the primary mechanism leading to racemization during the esterification of this amino acid?
A2: The major pathway for racemization of N-protected amino acids during carboxyl group activation is through the formation of a planar 5(4H)-oxazolone intermediate. The proton at the chiral center (the alpha-carbon) of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with the alcohol can then occur from either side of this planar intermediate, resulting in a mixture of 'R' and 'S' esters. A secondary mechanism is direct enolization, where a base directly removes the proton from the chiral carbon of the activated amino acid.
Q3: Are β-amino acids like this compound more or less susceptible to racemization compared to α-amino acids?
A3: The susceptibility to racemization can be influenced by the position of the amino group. While the fundamental mechanisms are similar, the electronic and steric environment around the chiral center in β-amino acids can affect the rate of oxazolone formation and enolization. The presence of the aryl group at the β-position can influence the acidity of the α-proton, potentially impacting racemization rates.
Q4: Which factors in my esterification reaction can increase the risk of racemization?
A4: Several factors can significantly increase the likelihood of racemization:
-
High Temperatures: Elevated temperatures accelerate the rate of both the desired esterification and the undesired racemization.
-
Strong Bases: Strong or sterically unhindered bases can more readily promote the deprotonation that leads to racemization.
-
Prolonged Reaction Times: Longer exposure to activating agents and basic conditions increases the opportunity for racemization to occur.
-
Choice of Coupling/Activating Reagent: Some reagents, particularly carbodiimides like DCC when used alone, are more prone to inducing racemization.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution & Rationale |
| High levels of the (S)-enantiomer detected in the final ester product. | Inappropriate Coupling Reagent/Conditions: Using a carbodiimide like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with a strong nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) at room temperature can be highly prone to racemization. | Option 1: Add a Racemization Suppressor. When using carbodiimides, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives form active esters that are more stable and less prone to racemization than the initial O-acylisourea intermediate.[1][2][3] Option 2: Switch to a Milder Esterification Method. Consider using a method known for low racemization, such as the Mitsunobu reaction or esterification with diazomethane (or the safer alternative, TMS-diazomethane).[4] |
| Excessive or Inappropriate Base: The use of a strong, non-hindered base (e.g., triethylamine) can accelerate the abstraction of the alpha-proton, leading to racemization. | Use a Weaker or Sterically Hindered Base. Opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine, which are less likely to cause deprotonation at the chiral center. Use the minimum necessary amount of base. | |
| Elevated Reaction Temperature: Higher temperatures provide the activation energy for the racemization pathway. | Perform the reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary. Lowering the temperature slows down the rate of racemization. | |
| Prolonged Reaction Time: The longer the activated amino acid is present in the reaction mixture, the greater the chance of racemization. | Monitor the reaction closely. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and quench the reaction promptly. | |
| Inconsistent or poor yields in addition to racemization. | Side reactions promoted by the chosen method. For example, in Steglich esterification (DCC/DMAP), the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further. | Ensure proper reaction setup and stoichiometry. Pre-activation of the carboxylic acid for a short period before adding the alcohol can sometimes be beneficial. For particularly challenging esterifications, exploring alternative methods like the Yamaguchi esterification may be necessary. |
| Difficulty in purifying the product away from coupling agent byproducts. | Insoluble byproducts. For example, dicyclohexylurea (DCU) formed from DCC can be difficult to remove completely. | Choose a coupling reagent with water-soluble byproducts. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a good alternative to DCC, as its urea byproduct is water-soluble and can be easily removed by an aqueous workup. |
Quantitative Data on Racemization
| Coupling/Esterification Method | Amino Acid Derivative | Additive | % Racemization (approx.) | Reference/Comment |
| DCC | Boc-Phe-OH | None | High (can be >15%) | Illustrative value for a sensitive amino acid. |
| DCC | Boc-Leu-Phe-OH | HOBt | < 1% | Demonstrates the significant suppression effect of HOBt.[5] |
| DCC | Fmoc-Phe-Ser(OtBu)-OH | HOBt | 18% | Example of high racemization even with HOBt in a difficult coupling.[5] |
| DCC | Fmoc-Phe-Ser(OtBu)-OH | HOAt | 6% | Shows HOAt can be more effective than HOBt in suppressing racemization.[5] |
| Polymer-bound alkyltriazene | Various amino acids | None | Not detectable | A very mild method, but the reagent may not be as commonly available.[6] |
Disclaimer: The values in this table are for illustrative purposes and are derived from studies on different amino acid substrates. The actual extent of racemization for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Low-Racemization Esterification using EDC/HOBt
This protocol is a good starting point for minimizing racemization when using carbodiimide coupling agents.
Materials:
-
This compound (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
The desired alcohol (e.g., methanol, ethanol) (used as solvent or in excess)
-
N-methylmorpholine (NMM) (1.0 equiv, if starting with the free acid)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt and the desired alcohol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NMM to the stirred solution.
-
In a separate container, dissolve EDC in a small amount of anhydrous DCM.
-
Add the EDC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours, or until TLC/LC-MS indicates completion.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Assess the enantiomeric purity of the final product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis of Ester Enantiomers
This protocol is adapted from a validated method for the separation of the enantiomers of the free acid, β-amino-β-(4-bromophenyl) propionic acid, and provides a starting point for the analysis of its ester derivatives.[7] Optimization for the specific ester will be required.
HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A Pirkle-type column, such as (R,R) Whelk-O1, has been shown to be effective for the free acid and is a good starting point.[7]
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). A typical starting ratio could be 95:5:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm[7]
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard of the racemic ester if available, or a sample known to have undergone some racemization, to identify the retention times of both the (R) and (S) enantiomers.
-
Dissolve a small amount of the purified ester product in the mobile phase or a suitable solvent (e.g., ethanol).
-
Inject the sample onto the chiral HPLC column.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Primary mechanism of racemization via a planar oxazolone intermediate.
Caption: A logical workflow for troubleshooting high levels of racemization.
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Applications of the Mitsunobu reaction in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during solid-phase peptide synthesis (SPPS) utilizing Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yields when using this compound?
Low coupling yields with this specific amino acid are often due to a combination of factors:
-
Steric Hindrance: As a β-amino acid with a bulky 4-bromophenyl side chain, this compound is sterically hindered. This bulkiness can physically obstruct the coupling reaction, leading to slower reaction rates and incomplete coupling.[1][2]
-
Solubility Issues: Boc-protected amino acids, particularly those with large, nonpolar side chains, can exhibit poor solubility in standard SPPS solvents like DMF and NMP.[3]
-
Inappropriate Coupling Reagents: Standard coupling reagents such as DCC or EDC may be insufficient for overcoming the steric hindrance of this amino acid.[1][2] More potent onium salt-based reagents are generally required.[1][4]
-
Peptide Aggregation: Sequences containing hydrophobic and bulky residues are prone to aggregation on the solid support, which can block reactive sites and lead to incomplete reactions.[2][5]
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this one, powerful onium salt-based coupling reagents are highly recommended.[1][2] Standard carbodiimide reagents are often insufficient.[1]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are excellent choices. HATU is known for its high reactivity, while COMU offers high efficiency and a better safety profile.[1][4]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[1]
Q3: How can I improve the solubility of this compound during coupling?
If solubility is an issue, consider the following strategies:
-
Use a Stronger Solvent: Attempt to dissolve the amino acid in a minimal amount of a stronger solvent like DMSO, and then dilute it with your primary reaction solvent (e.g., DMF or NMP).[3]
-
Employ a Co-Solvent System: A mixture of DCM, DMF, and NMP may improve solubility.[3]
-
Gentle Heating and Sonication: Suspending the amino acid in the chosen solvent and applying gentle heat (up to 40°C) along with sonication can aid in dissolution. Ensure the amino acid is stable at the applied temperature.[3]
Q4: Are there any specific side reactions to be aware of during the deprotection of the Boc group?
Yes, the primary concern during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the generation of a reactive tert-butyl cation.[6][7][8] This cation can alkylate nucleophilic side chains, particularly those of tryptophan, tyrosine, and methionine, leading to undesired byproducts.[7] To prevent this, it is crucial to use a "scavenger" in the deprotection cocktail.[7][9]
Q5: What is the role of the 4-bromophenyl group in the peptide?
The 4-bromophenyl group can impart unique properties to the resulting peptide. It can influence the peptide's conformation, stability, and interaction with biological targets.[10][11] Additionally, the bromine atom provides a distinctive isotopic signature (a 1:1 M, M+2 doublet) in mass spectrometry, which is highly useful for confirming the incorporation of the amino acid and for characterizing the final peptide.[12]
Troubleshooting Guides
Issue: Low or No Coupling of this compound
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency.
1. Verify Complete Deprotection of the N-terminus:
-
Symptom: The Kaiser test (or other ninhydrin-based test) is negative or weak after the Boc deprotection step, indicating few or no free primary amines.
-
Solution:
-
Extend the deprotection time or perform a second deprotection step.
-
Ensure the deprotection reagent (e.g., 50% TFA in DCM) is fresh and anhydrous.
-
2. Assess Coupling Reaction:
-
Symptom: The Kaiser test is strongly positive (dark blue beads) after the coupling step, indicating a large number of unreacted free amines.
-
Troubleshooting Steps:
-
Increase Coupling Time: For this hindered amino acid, extend the coupling time to 4 hours or even overnight.[1]
-
Double Couple: Perform a second coupling step with a fresh solution of the activated amino acid.
-
Elevate Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can help overcome the activation energy barrier, but should be done with caution to avoid side reactions.
-
Change Solvent: Switch to a solvent with better swelling properties for the resin, such as NMP, or use a solvent mixture that can disrupt peptide aggregation (e.g., with DMSO).[13]
-
Upgrade Coupling Reagent: If using a standard carbodiimide, switch to a more potent onium salt reagent as detailed in the FAQs and the table below.
-
Quantitative Data Summary
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium Salt | Very High | Fast reactions, highly effective for hindered couplings.[1][4] | Can cause guanidinylation of the N-terminus if used in excess. |
| HCTU | Uronium/Aminium Salt | High | Highly efficient and widely used.[2] | May cause guanidinylation. |
| COMU | Uronium/Aminium Salt | Very High | Excellent solubility, safer (not based on explosive HOBt/HOAt).[4] | Limited solution stability. |
| PyBOP | Phosphonium Salt | High | High efficiency, does not cause guanidinylation side reactions.[1] | Byproducts can be difficult to remove.[1] |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate-High | Cost-effective, avoids guanidinylation. | Slower reaction times compared to onium salts. |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol outlines a robust method for coupling the sterically hindered amino acid.
-
Resin Preparation:
-
Swell the resin-bound peptide with the free N-terminus in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of a hindered base such as diisopropylethylamine (DIPEA).
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activation mixture to the drained resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for at least 2 hours at room temperature. For this particularly difficult coupling, extending the reaction time to 4 hours or overnight is recommended.[1]
-
-
Washing and Monitoring:
-
Drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]
-
Perform a Kaiser test on a small sample of the resin beads to monitor the reaction's completeness. A negative result (yellow/colorless beads) indicates a successful coupling.[14]
-
Protocol 2: Boc Group Deprotection with Scavengers
This protocol describes the removal of the N-terminal Boc group while minimizing side reactions.
-
Resin Preparation:
-
Wash the Boc-protected peptide-resin with Dichloromethane (DCM) (3 times).
-
-
Deprotection:
-
Prepare a fresh deprotection solution of 50% Trifluoroacetic Acid (TFA) in DCM.[15]
-
If the peptide sequence contains sensitive residues (Trp, Met, Tyr), add scavengers to the TFA/DCM solution. A common choice is 2.5% triisopropylsilane (TIS) and 2.5% water.
-
Add the deprotection solution to the resin and agitate for 2 minutes. Drain.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[9]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Wash with a neutralization base (e.g., 10% DIPEA in DCM) until the resin is neutral.
-
Wash again with DCM and then with DMF to prepare for the next coupling step.
-
Visualizations
Chemical Structure and Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. BOC deprotection [fr.bzchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
Technical Support Center: Troubleshooting Boc Deprotection Side Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing side reactions commonly encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection and why do side reactions occur?
A1: The Boc group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, which leads to the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid, which subsequently decomposes into a free amine and carbon dioxide.[1][2][3] The primary cause of side reactions is the highly reactive tert-butyl cation intermediate.[1][4][5][6] This electrophile can attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][4][5]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][4][6] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][4][6][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass of the peptide.[1][4][7] Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1][8]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][4][6][7]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][4][6][7]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide.[1][4][6][7][8] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the substrate.[1] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1][4]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in the crude product analysis (e.g., by HPLC or LC-MS) and a complex mixture of products.[8] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[8]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[5] This mass increase is characteristic of tert-butylation.[5]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. Refer to the tables below for guidance on scavenger selection.[5][8] A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4]
Issue 2: My peptide containing Tryptophan shows significant side products.
-
Possible Cause: The indole ring of tryptophan is highly susceptible to alkylation by the tert-butyl cation.[1][4][6]
-
Solution: Use scavengers like triisopropylsilane (TIS), triethylsilane (TES), or 1,2-ethanedithiol (EDT).[1] TIS and TES are highly effective carbocation scavengers.[1] EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[1] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[4]
Issue 3: My peptide containing Methionine shows a +16 Da mass shift.
-
Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide.[1][8]
-
Solution: Add scavengers like thioanisole to the cleavage cocktail to suppress oxidation.[7][9] Performing the reaction under an inert atmosphere (nitrogen or argon) and using degassed solvents can also help.[9] The addition of reducing agents like ammonium iodide and dimethyl sulfide (DMS) can also help prevent oxidation.[4]
Issue 4: The Boc deprotection reaction is incomplete.
-
Possible Cause 1: Insufficient acid strength or concentration. [4][10]
-
Possible Cause 2: Insufficient reaction time or temperature. [4][8]
-
Possible Cause 3: Steric hindrance. [1][10] Bulky groups near the Boc-protected amine can slow the reaction rate.
-
Possible Cause 4 (Solid-Phase Synthesis): Poor resin swelling. [1] If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.
-
Solution: Ensure the resin is properly washed and swollen in the reaction solvent before adding the deprotection reagent.
-
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Sensitive Residue | Recommended Scavengers | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers.[1] EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[1] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole is effective in preventing S-alkylation.[5] DMS can help prevent oxidation.[4] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | EDT is a commonly used scavenger for cysteine-containing compounds.[4][5] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[1] |
Table 2: Effectiveness of Scavenger Cocktails for a Methionine-Containing Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | % Oxidized Peptide |
| TFA/H₂O (95:5) | 75% | 20% | 5% |
| TFA/TIS/H₂O (95:2.5:2.5) | 92% | 3% | 5% |
| TFA/Thioanisole/H₂O (95:2.5:2.5) | 85% | 10% | <1% |
| TFA/TIS/Thioanisole/H₂O (92.5:2.5:2.5:2.5) | 96% | 2% | <1% |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).[1][8]
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[1]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[8]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[5][7]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene or DCM to ensure complete removal of residual TFA.[7] The resulting amine TFA salt can often be used directly in the next step or neutralized.[5]
Protocol 2: Boc Deprotection and Cleavage from Resin (Solid-Phase Peptide Synthesis)
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual solvents from synthesis and ensure proper swelling.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[4] For peptides with sensitive residues, use a more complex cocktail like Reagent K.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and incubate at room temperature with occasional swirling for 1-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether to remove scavengers and other small molecules.
-
Drying: Dry the peptide pellet under vacuum.
Mandatory Visualizations
Caption: Boc deprotection pathway and competing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Managing solubility issues of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing solubility issues of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white powder.[1] The Boc (tert-butyloxycarbonyl) protecting group is designed to enhance its stability and solubility in common organic solvents used in peptide synthesis and other medicinal chemistry applications.[1] Generally, Boc-protected amino acids are readily soluble in solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[2][3] However, the specific solubility can be influenced by the purity of the compound, water content in the solvent, and the experimental temperature.[4]
Q2: In which organic solvents is this compound likely to be soluble or insoluble?
Q3: My compound is "oiling out" instead of precipitating as a solid. What can I do?
A3: "Oiling out" is a common issue with Boc-protected amino acids where the compound separates as a supersaturated liquid.[5] This can be addressed by:
-
Trituration: Stirring the oil vigorously with a non-polar solvent in which the compound is insoluble, such as n-hexane or diethyl ether, can induce solidification.[6]
-
Solvent System Adjustment: If using a mixed solvent system for crystallization, you may have too much of the "good" solvent. Try adding more of the "poor" (anti-solvent) until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify and allow for slow cooling.[5]
-
Seed Crystallization: If a small amount of solid material is available, adding a seed crystal to the oil can initiate crystallization.[7]
Q4: Can I use heat to improve the solubility of this compound?
A4: Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[4] However, it is crucial to proceed with caution as excessive heat can lead to degradation. It is recommended to first test the thermal stability of the compound on a small scale and to use a water bath to maintain a controlled temperature, not exceeding 40-60°C.[3]
Q5: I am experiencing low coupling efficiency in my peptide synthesis. Could this be related to solubility issues?
A5: Yes, poor solubility is a direct cause of low coupling efficiency in peptide synthesis. If the Boc-amino acid is not fully dissolved, it is not fully available to react.[4] Ensure your compound is completely dissolved before adding it to the reaction vessel. If solubility is a persistent problem, consider using a stronger co-solvent like a small amount of DMSO or a mixture of DCM, DMF, and NMP.[4][8]
Troubleshooting Guides
Issue 1: The compound is not dissolving in the primary solvent (e.g., DCM, DMF).
This guide provides a systematic approach to address the dissolution failure of this compound.
-
Initial Checks:
-
Verify Solvent Purity: Ensure the solvent is anhydrous and of high purity, as water can negatively impact solubility.[4]
-
Confirm Compound Purity: Impurities can significantly affect solubility. If in doubt, consider purifying a small sample.[4]
-
Check Concentration: Double-check calculations to ensure you are not attempting to create a supersaturated solution.
-
-
Troubleshooting Steps:
Troubleshooting workflow for compound dissolution.
Issue 2: The compound precipitates out of solution during the experiment.
Precipitation during a reaction can occur due to changes in temperature, solvent evaporation, or the formation of a less soluble product.
-
Immediate Actions:
-
Add a Co-solvent: Introduce a small amount of a stronger solvent, like DMSO, to help redissolve the precipitate.[4]
-
Gentle Warming: Gently warm the mixture while stirring to see if the precipitate redissolves.[4]
-
Sonication: Use a sonicator bath to help break up the precipitate and facilitate re-dissolution.[4]
-
-
Preventative Measures:
-
Maintain a constant temperature throughout the experiment.
-
If solvent evaporation is a concern, perform the reaction under an inert atmosphere with a condenser.
-
Consider starting with a slightly more dilute solution if precipitation is a recurring issue.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Example | Expected Solubility | Notes |
| Polar Aprotic | DMF, NMP, DMSO | High | Generally good solvents for Boc-protected amino acids.[2][3] |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | A common solvent for peptide synthesis with Boc-amino acids.[2][3] |
| Ethers | Tetrahydrofuran (THF) | Moderate | Solubility may be lower than in polar aprotic or chlorinated solvents. |
| Alcohols | Methanol, Ethanol | Moderate | The carboxylic acid group may allow for some solubility. |
| Esters | Ethyl Acetate | Low to Moderate | Often used as part of a recrystallization solvent system with a non-polar co-solvent.[5] |
| Non-Polar | Hexanes, Diethyl Ether | Low / Insoluble | Typically used as anti-solvents to induce precipitation or for trituration.[5][6] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard and reliable method for determining the equilibrium solubility of a compound.[9][10]
-
Preparation:
-
Prepare a series of vials with a known volume of the desired organic solvent.
-
Ensure the temperature of the solvent is controlled, typically at ambient temperature (e.g., 25°C).
-
-
Execution:
-
Add an excess amount of this compound to each vial to create a saturated solution with visible solid remaining.
-
Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixtures.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure the solution is fully saturated.
-
-
Analysis:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration through a syringe filter can be used for clear separation.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC.[9]
Workflow for determining equilibrium solubility. -
Protocol 2: Recrystallization for Purification and Inducing Solidity
This protocol can be used to purify the compound and to obtain a solid product from an oil.[5]
-
Solvent Selection:
-
Identify a "good" solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethyl acetate).
-
Identify a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexanes).
-
-
Procedure:
-
Dissolve the crude or oily compound in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[5]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
Technical Support Center: Optimization of Suzuki Coupling for Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the Suzuki coupling reaction for Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid. The provided information is curated from scientific literature to address common challenges encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound showing low to no conversion?
A1: Low or no conversion in the Suzuki coupling of this substrate can be attributed to several factors, primarily related to the inherent properties of the molecule. The presence of both a Boc-protected amine and a free carboxylic acid can lead to catalyst inhibition. The lone pairs on the oxygen of the carboxylate and the nitrogen of the Boc-protecting group can coordinate to the palladium catalyst, leading to its deactivation and hindering the catalytic cycle.[1][2] Additionally, suboptimal reaction conditions, such as an inappropriate choice of catalyst, ligand, base, or solvent, can also result in poor reactivity.
Q2: What are the most common side reactions to expect, and how can I minimize them?
A2: Common side reactions in Suzuki couplings, particularly with complex substrates, include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid or ester, which is replaced by a proton from the solvent (often water).[1] To minimize this, consider using anhydrous solvents, using boronic esters (like pinacol esters) which are more stable, or using milder bases.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1] Ensuring the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed can mitigate this.[3]
-
Dehalogenation: The starting aryl bromide can be reduced, replacing the bromine with a hydrogen atom. This can be caused by certain palladium hydride species that may form in the reaction mixture.[1] Screening different bases and solvents may help reduce this side reaction.[2]
Q3: How do the Boc-protecting group and the free carboxylic acid affect the reaction?
A3: Both functional groups can influence the reaction. The Boc-protecting group is generally stable under many Suzuki coupling conditions. However, the carbonyl oxygen can still act as a Lewis base and interact with the palladium center. The free carboxylic acid is more problematic as it can be deprotonated by the base to form a carboxylate, which can strongly coordinate to the palladium catalyst and inhibit its activity.[4] Some strategies to overcome this include using a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause significant side reactions, or considering temporary protection of the carboxylic acid if other methods fail.
Q4: Which palladium catalyst and ligand system is recommended for this type of substrate?
A4: For sterically hindered and electronically complex aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are often the most successful. These ligands help to stabilize the active Pd(0) species and promote the oxidative addition step.[1] Recommended catalyst systems include:
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are known to be effective for challenging Suzuki couplings.[2][5] Pd(dppf)Cl₂ is also a robust catalyst for a range of Suzuki reactions.[6][7]
It is highly recommended to screen a variety of catalyst/ligand combinations to find the optimal system for your specific boronic acid partner.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst system. | - Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[2] - Increase catalyst loading modestly (e.g., from 1-2 mol% to 3-5 mol%).[2] |
| Catalyst inhibition by the substrate. | - The free carboxylate or the Boc-amine may be coordinating to the palladium. Experiment with different bases; a weaker base might reduce coordination. | |
| Poor solubility of reactants. | - Ensure your substrate and boronic acid are soluble in the chosen solvent system at the reaction temperature. Consider solvent systems like 1,4-dioxane/water, DMF, or toluene.[8][9] | |
| Significant Byproduct Formation | Protodeboronation (loss of boronic acid) | - Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[2] - Ensure anhydrous reaction conditions if possible. - Use a milder base.[2] |
| Homocoupling (of the boronic acid) | - Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (argon or nitrogen) to exclude oxygen.[1] | |
| Dehalogenation (loss of bromine from starting material) | - Optimize the base and solvent system.[2] - Avoid potential sources of hydride in the reaction mixture. | |
| Reaction is Sluggish or Stalls | Suboptimal reaction temperature. | - Gradually increase the reaction temperature. Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C).[2][3] |
| Inefficient base. | - The choice of base is critical. Screen inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[5][6] K₃PO₄ is often a good choice for challenging couplings.[3] |
Optimized Reaction Parameters (Suggested Starting Points)
The following table summarizes suggested starting conditions for the optimization of the Suzuki coupling of this compound. These are general recommendations and may require further optimization for specific boronic acid coupling partners.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(dppf)Cl₂ (5 mol%) | Pd(dppf)Cl₂ can be a good starting point for its robustness.[7] |
| Ligand | SPhos (4 mol%) | XPhos (4-6 mol%) | None | Buchwald ligands are often effective for challenging substrates.[2] |
| Base | K₃PO₄ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | K₃PO₄ is often a good choice for substrates with sensitive functional groups.[3] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | Anhydrous DMF | The choice of solvent can significantly impact solubility and reaction rate.[8][9] |
| Temperature | 90-100 °C | 80-110 °C | 80 °C | Temperature should be optimized to balance reaction rate and potential for side reactions.[10] |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and homocoupling.[1] |
Experimental Protocols
General Procedure for Suzuki Coupling Screening
This protocol is a representative example and should be adapted for specific screening experiments.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a stir bar
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk flask, and evacuate and backfill with inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask via syringe.
-
Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Mechanisms
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the optimization of Suzuki coupling conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Avoiding unwanted acylation of the amino group during coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to unwanted acylation of amino groups during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind protecting amino groups during coupling reactions?
A1: In peptide synthesis and other organic coupling reactions, protecting groups are essential to prevent unwanted side reactions.[1] Amino acids possess multiple reactive functional groups, including the amino group and the carboxyl group.[1] Without protection, these groups can react indiscriminately, leading to polymerization or the formation of undesired byproducts. By temporarily blocking the amino group of one amino acid and the carboxyl group of another, a specific and controlled peptide bond formation can be achieved. This strategy ensures the desired sequence and structure of the final peptide.
Q2: What are the most commonly used protecting groups for amines, and what are their key differences?
A2: The most prevalent protecting groups for amines in peptide synthesis are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carbobenzyloxy (Cbz or Z).[2][3] Their primary distinction lies in the conditions required for their removal, which allows for orthogonal protection strategies.[4][5]
-
Boc (tert-Butoxycarbonyl): This group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA).[1][6]
-
Fmoc (9-Fluorenylmethoxycarbonyl): This group is base-labile and is cleaved using a mild base, most commonly piperidine.[1][7]
-
Cbz (Carbobenzyloxy): This group is typically removed by catalytic hydrogenolysis.[8][9]
The choice of protecting group depends on the overall synthetic strategy and the presence of other sensitive functional groups in the molecule.[1][10]
Q3: What is an "orthogonal protection strategy," and why is it important?
A3: An orthogonal protection strategy involves using multiple protecting groups in a single synthesis, where each type of group can be removed under specific conditions without affecting the others.[4][10] This is crucial for the synthesis of complex molecules with multiple functional groups that need to be manipulated independently.[5] For instance, in solid-phase peptide synthesis (SPPS), the Fmoc group is often used for temporary protection of the α-amino group, while acid-labile groups are used for permanent protection of amino acid side chains.[10] This allows for the selective deprotection of the α-amino group at each step of peptide chain elongation without removing the side-chain protecting groups.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during coupling reactions involving protected amino groups.
Issue 1: Unwanted Acylation of a Protected Amino Group
-
Symptom: Mass spectrometry (MS) analysis of the product shows a mass corresponding to the desired product plus the mass of the acylating agent, indicating that the protecting group failed to prevent acylation.
-
Possible Causes & Solutions:
-
Incomplete Protection: The initial protection of the amino group may have been incomplete.
-
Solution: Ensure the protection reaction goes to completion by optimizing reaction time, temperature, and stoichiometry of the protecting agent. Use analytical techniques like TLC or LC-MS to confirm complete protection before proceeding to the coupling step.
-
-
Protecting Group Instability: The chosen protecting group may not be stable under the coupling reaction conditions.
-
Solution: Review the stability of the protecting group under the specific pH, temperature, and reagents used in the coupling reaction. If necessary, switch to a more robust protecting group. For example, Cbz is generally more stable to acidic conditions than Boc.[8]
-
-
Premature Deprotection: The protecting group may be unintentionally cleaved by a reagent or condition in the coupling step.
-
Solution: Scrutinize all reagents and conditions for potential incompatibility with the protecting group. For instance, some Lewis acids used to activate the carboxylic acid can partially cleave acid-labile protecting groups like Boc.[6]
-
-
Issue 2: Low Yield of the Desired Coupled Product
-
Symptom: The overall yield of the desired product after the coupling reaction is significantly lower than expected.
-
Possible Causes & Solutions:
-
Steric Hindrance: The amino acid residues being coupled may be sterically hindered, leading to a slow or incomplete reaction.
-
Aggregation: The growing peptide chain may aggregate on the solid support, preventing reagents from accessing the reaction site.[14]
-
Inefficient Deprotection: If the coupling follows a deprotection step, incomplete removal of the protecting group will result in truncated sequences and lower the yield of the full-length product.[13][16]
-
Issue 3: Side Reactions During Deprotection
-
Symptom: MS analysis reveals byproducts with unexpected masses, suggesting that side reactions occurred during the removal of the protecting group.
-
Possible Causes & Solutions:
-
Cation Scavenging Issues (Boc Deprotection): The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic residues like tryptophan or methionine.[6][17]
-
Solution: Add scavengers, such as triisopropylsilane (TIS) or water, to the deprotection cocktail to quench the tert-butyl cations.
-
-
Dibenzofulvene Adduct Formation (Fmoc Deprotection): The dibenzofulvene byproduct generated during Fmoc removal can form adducts with the deprotected amine.
-
Solution: The use of piperidine as the deprotection base helps to trap the dibenzofulvene byproduct, preventing this side reaction.[18]
-
-
Reduction of Sensitive Groups (Cbz Deprotection): Catalytic hydrogenolysis used to remove the Cbz group can also reduce other sensitive functional groups in the molecule.[9]
-
Solution: Carefully select the catalyst and reaction conditions to achieve selective deprotection. In some cases, alternative deprotection methods, such as using strong acids like HBr in acetic acid, may be necessary.[19]
-
-
Data Presentation
Table 1: Common Amino Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Chemical Structure | Cleavage Reagent | Typical Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Strong Acid (e.g., TFA) | 25-50% TFA in DCM, room temp, 30 min | Orthogonal to Fmoc and Cbz |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁-O-CO- | Base (e.g., Piperidine) | 20% Piperidine in DMF, room temp, 5-20 min | Orthogonal to Boc and Cbz |
| Carbobenzyloxy | Cbz or Z | C₆H₅CH₂-O-CO- | Catalytic Hydrogenolysis | H₂, Pd/C, MeOH, room temp, atmospheric pressure | Orthogonal to Boc and Fmoc |
Table 2: Troubleshooting Guide Summary
| Issue | Symptom | Possible Cause | Recommended Action |
| Unwanted Acylation | Unexpected mass in MS | Incomplete protection, protecting group instability | Optimize protection, choose a more stable protecting group |
| Low Yield | Low overall product yield | Steric hindrance, aggregation, incomplete deprotection | Use stronger coupling reagents, double couple, change solvent, optimize deprotection |
| Deprotection Side Reactions | Byproducts in MS | Cation formation (Boc), Dibenzofulvene adducts (Fmoc), Reduction (Cbz) | Use scavengers, use piperidine for Fmoc removal, select appropriate Cbz deprotection method |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amine
-
Dissolve the amine in a suitable solvent (e.g., THF, water, or a mixture).[20]
-
Add a base, such as sodium hydroxide or triethylamine (1-1.5 equivalents).[20]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-2 equivalents) portion-wise to the solution.[20]
-
Stir the reaction mixture at room temperature for 1-4 hours.[20]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Wash the peptide-resin with DMF.[21]
-
Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5-10 minutes at room temperature.[21]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[13]
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a Kaiser test to confirm the presence of free primary amines, indicating successful deprotection.[13]
Protocol 3: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a palladium catalyst, typically 5-10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.[19]
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (usually a balloon is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: General workflow for amine protection, coupling, and deprotection.
Caption: Troubleshooting logic for unwanted acylation of protected amines.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. genscript.com [genscript.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. benchchem.com [benchchem.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. peptide.com [peptide.com]
Technical Support Center: Minimizing 7-Membered Ring Formation in Peptides with C-terminal (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the C-terminal β-amino acid, (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of minimizing the formation of a seven-membered diazepanedione, an intramolecular cyclization side product analogous to diketopiperazine in α-peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when synthesizing a peptide with a C-terminal β-amino acid like (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid?
A1: The most significant side reaction is the intramolecular cyclization of the dipeptide intermediate, formed after the coupling of the second amino acid. This occurs when the newly deprotected N-terminal α-amino group attacks the ester linkage connecting the C-terminal β-amino acid to the solid-phase resin. This results in the cleavage of the dipeptide from the resin and the formation of a stable, seven-membered ring known as a[1][2]diazepane-2,5-dione. This process is analogous to the formation of six-membered diketopiperazines in peptides composed solely of α-amino acids.[3]
Q2: Why is this seven-membered ring formation a concern?
A2: This side reaction is problematic for several reasons:
-
Yield Reduction: It leads to a significant loss of the desired linear peptide from the resin, reducing the overall yield of the synthesis.
-
Purification Challenges: The cyclic by-product can co-elute with the target peptide during purification, complicating isolation of the desired product.
-
Chain Termination: Once the dipeptide cyclizes and cleaves from the resin, no further amino acids can be added to that site, effectively terminating the peptide chain prematurely.
Q3: Which steps in the solid-phase peptide synthesis (SPPS) process are most critical for minimizing this side reaction?
A3: The most critical steps are the deprotection of the second amino acid and the subsequent coupling of the third amino acid. The free amino group of the second residue is the nucleophile that initiates the cyclization. Therefore, the conditions of Fmoc deprotection and the speed and efficiency of the subsequent coupling reaction are paramount in controlling the formation of the seven-membered ring.
Q4: How does the choice of solid-phase resin affect the formation of the seven-membered ring?
A4: The choice of resin plays a crucial role. Resins with high steric hindrance around the linkage point can significantly suppress this side reaction. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended for anchoring C-terminal β-amino acids. Its bulky nature sterically hinders the N-terminal amine of the dipeptide from attacking the ester linkage, thereby minimizing cyclization. Wang resin, on the other hand, is more prone to this side reaction due to its lower steric hindrance.[4]
Q5: Are there specific coupling reagents that are better for this type of synthesis?
A5: Yes, the choice of coupling reagent is critical. For coupling the second amino acid and for subsequent couplings, highly efficient reagents that promote rapid amide bond formation are preferred. Reagents such as HBTU, TBTU, and PyBOP are effective.[5][6] More specialized reagents like DEPBT have also been shown to be superior for head-to-tail cyclization of linear peptides and can be beneficial in minimizing side reactions due to their ability to cause very little epimerization.[5] The goal is to have the coupling of the third amino acid proceed much faster than the competing intramolecular cyclization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of peptides with C-terminal (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the final peptide and presence of a major by-product with the mass of the cyclic dipeptide. | Intramolecular cyclization of the dipeptide intermediate to form a[1][2]diazepane-2,5-dione. | 1. Use a sterically hindered resin: Employ 2-Chlorotrityl chloride (2-CTC) resin instead of Wang resin to anchor the C-terminal β-amino acid. 2. Optimize the first coupling: Ensure the coupling of the second amino acid is highly efficient. Use a high-efficiency coupling reagent like HATU or HBTU with an additive like Oxyma. 3. Immediate subsequent coupling: After the Fmoc deprotection of the second amino acid, proceed immediately with the coupling of the third amino acid to minimize the time the free N-terminal amine is available for intramolecular attack. 4. Use of dipeptide building blocks: If the problem persists, consider synthesizing the dipeptide of the second amino acid and the C-terminal β-amino acid in solution and then attaching this dipeptide to the resin. |
| Difficulty in purifying the target peptide due to a closely eluting impurity. | The cyclic dipeptide by-product has similar chromatographic properties to the desired linear peptide. | 1. Improve the synthesis strategy: Focus on minimizing the formation of the cyclic by-product during synthesis by following the recommendations above. 2. Optimize HPLC conditions: Use a shallower gradient and a longer column to improve the separation between the target peptide and the cyclic impurity. Consider using a different stationary phase if co-elution persists. |
| Incomplete coupling of the second amino acid to the resin-bound β-amino acid. | Steric hindrance from the β-amino acid and the resin. | 1. Use a more potent coupling reagent: Switch to a stronger coupling reagent such as HATU or COMU. 2. Increase coupling time and temperature: Extend the coupling time and consider performing the reaction at a slightly elevated temperature (e.g., 30-40°C), while monitoring for any increase in side reactions. 3. Double coupling: Perform the coupling of the second amino acid twice to ensure complete reaction. |
Data Presentation
Table 1: Influence of Resin Type on Cyclization of a Model Dipeptide (Xaa-β-AA)
| Resin Type | Linkage Type | Steric Hindrance | Relative % Cyclization (By-product) |
| Wang Resin | p-alkoxybenzyl ester | Low | High (~30-50%) |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | High | Low (<5%) |
Note: The values presented are illustrative and based on general observations in solid-phase peptide synthesis. Actual percentages will vary depending on the specific amino acid sequence and reaction conditions.
Table 2: Comparison of Coupling Reagents for the Addition of the Third Amino Acid
| Coupling Reagent | Additive | Relative Coupling Efficiency | Potential for Side Reactions |
| DIC/Oxyma | Oxyma | Good | Low |
| HBTU/DIPEA | HOBt | Very Good | Moderate |
| HATU/DIPEA | HOAt | Excellent | Low |
| PyBOP/DIPEA | HOBt | Very Good | Moderate |
| DEPBT | None | Excellent | Very Low (low epimerization)[5] |
Experimental Protocols
Protocol 1: Loading of Fmoc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1g of 2-chlorotrityl chloride resin (1.0–2.0 mmol/g) in a suitable SPPS reaction vessel with dry dichloromethane (DCM, 10 mL/g resin) for 30 minutes.
-
Amino Acid Solution Preparation: In a separate vial, dissolve 3 equivalents of Fmoc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM (10 mL/g resin).
-
Loading: Drain the DCM from the swollen resin and add the amino acid solution. Stir the mixture for 60 minutes at room temperature.
-
Capping: To cap any remaining reactive chloride groups, add a mixture of DCM/Methanol/DIPEA (80:15:5, 10 mL). Mix for 15 minutes and then drain the solution.
-
Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times). Dry the resin under vacuum.
Protocol 2: Minimizing 7-Membered Ring Formation During the First Elongation Cycle
-
Fmoc Deprotection: Deprotect the N-terminal Fmoc group of the resin-bound (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of the Second Amino Acid:
-
Pre-activate a solution of the second Fmoc-protected α-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin immediately after the final wash.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Fmoc Deprotection of the Dipeptide: Deprotect the N-terminal Fmoc group of the newly formed dipeptide using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times).
-
Immediate Coupling of the Third Amino Acid:
-
Have the activated solution of the third Fmoc-protected amino acid (prepared as in step 3) ready.
-
Immediately after the final wash, add the activated amino acid solution to the resin.
-
Allow the coupling to proceed for 1-2 hours.
-
-
Continue Synthesis: Proceed with the synthesis of the rest of the peptide using standard SPPS protocols.
Visualizations
Caption: Mechanism of 7-membered ring formation from a resin-bound dipeptide.
References
- 1. biotage.com [biotage.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mesalabs.com [mesalabs.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
Technical Support Center: Cleavage Cocktail Optimization for Peptides Containing (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the cleavage of peptides incorporating the unnatural amino acid (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid?
The primary challenge lies in ensuring complete removal of all side-chain protecting groups and cleavage from the solid-phase resin without causing unwanted side reactions on the modified amino acid. The presence of a beta-amino acid can influence the kinetics of cleavage, and the bromo-phenyl group, while generally stable, requires consideration to prevent potential side reactions.
Q2: Is the bromo-phenyl group stable under standard trifluoroacetic acid (TFA) cleavage conditions?
Yes, the 4-bromophenyl group is generally stable under standard TFA cleavage conditions. A common cleavage cocktail for peptides containing 4-bromophenylalanine is a mixture of TFA, triisopropylsilane (TIS), and water, suggesting good stability of the C-Br bond.[1][2]
Q3: How does the β-amino acid structure affect the cleavage process?
Peptides composed entirely of β-amino acids are known to be stable to TFA, and the amide bonds involving β-amino acids are generally resistant to cleavage under these conditions.[2][3] However, the altered backbone stereochemistry and spacing of side chains in a mixed α/β-peptide might slightly alter the accessibility of cleavage reagents to nearby protecting groups. In most cases, standard cleavage times are sufficient, but optimization may be required for complex sequences.
Q4: What are the most common side reactions to be aware of during cleavage?
Common side reactions during TFA cleavage are not specific to (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid but are general to solid-phase peptide synthesis. These include:
-
Alkylation of sensitive residues: Tryptophan, methionine, and tyrosine are susceptible to modification by carbocations generated from protecting groups.[4]
-
Incomplete deprotection: Bulky or acid-resistant protecting groups may require longer cleavage times or stronger acid conditions for complete removal.
-
Oxidation: Methionine and cysteine can be oxidized during cleavage and workup.
-
Debromination: While less common for bromo-phenyl groups under standard conditions, prolonged exposure to harsh reagents or certain scavengers could potentially lead to loss of the bromine atom.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cleavage or Deprotection | 1. Insufficient cleavage time for a complex peptide or one with sterically hindered protecting groups. 2. Degraded TFA or scavengers. 3. Inappropriate cleavage cocktail for the protecting groups used. | 1. Extend the cleavage time to 4-6 hours and monitor progress with a small-scale test cleavage.[5] 2. Use fresh, high-quality TFA and scavengers. 3. For peptides with multiple sensitive residues, consider a more robust cocktail like Reagent K.[4][6] |
| Presence of Unexpected Peaks in HPLC/MS | 1. Alkylation of sensitive amino acids (e.g., Trp, Met, Tyr). 2. Oxidation of Met or Cys. 3. Dehydration of Asn or Gln side chains. 4. Loss of the bromine atom (debromination). | 1. Ensure an adequate concentration of appropriate scavengers (e.g., TIS, EDT, thioanisole).[7][8] 2. Add 1,2-ethanedithiol (EDT) to the cleavage cocktail and perform the cleavage under an inert atmosphere. 3. Optimize cleavage time and temperature; prolonged exposure to acid can exacerbate this. 4. Confirm with mass spectrometry by looking for a mass loss of 78 or 80 Da. If observed, reduce cleavage time or consider a milder cleavage cocktail if compatible with other protecting groups. |
| Low Peptide Yield | 1. Incomplete cleavage from the resin. 2. Peptide precipitation issues. 3. Adsorption of the peptide to labware. | 1. Perform a post-cleavage Kaiser test on the resin to check for remaining peptide.[5] If positive, re-cleave with fresh reagents. 2. Ensure the use of a sufficient volume of cold diethyl ether for precipitation. For very hydrophobic peptides, alternative precipitation solvents may be necessary.[9] 3. Use low-adsorption labware and ensure the peptide is fully dissolved before purification. |
| Difficulty in Peptide Purification | 1. The peptide is highly hydrophobic or prone to aggregation. 2. Co-elution of the desired peptide with closely related impurities. | 1. Modify the HPLC mobile phase, for example, by using alternative ion-pairing agents or organic modifiers. For highly hydrophobic peptides like amyloid-beta, specific protocols using basic pH have been developed.[10][11][12] 2. Optimize the HPLC gradient to improve the separation of impurities. |
Recommended Cleavage Cocktails
The choice of cleavage cocktail depends on the other amino acids present in your peptide sequence. Below are some recommended starting points.
| Cocktail Name | Composition (v/v/v) | Primary Use Case | Notes |
| Standard TFA/TIS/Water | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without highly sensitive residues.[13] | A good starting point for peptides containing (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, assuming no other sensitive residues are present. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Thioanisole / 5% H₂O / 2.5% EDT | Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[4][6] | Recommended if your peptide contains other sensitive amino acids in addition to the brominated beta-amino acid. |
| "Odorless" Cocktail (Reagent B) | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Peptides with Trityl-based protecting groups where the odor of thiols is a concern.[6] | TIS is a good scavenger for trityl cations. |
Experimental Protocols
Protocol 1: Small-Scale Test Cleavage
Before committing to a full-scale cleavage, it is highly recommended to perform a small-scale test to optimize conditions.
-
Resin Preparation: Dry a small amount of the peptide-resin (10-20 mg) under vacuum for at least 1 hour.
-
Cocktail Preparation: Prepare 0.5 mL of your chosen cleavage cocktail in a microcentrifuge tube.
-
Cleavage: Add the cleavage cocktail to the resin and let it react at room temperature. It is advisable to test different time points (e.g., 1, 2, and 4 hours).
-
Peptide Precipitation: After the desired time, filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Isolation and Analysis: Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether. Dry the peptide pellet and dissolve it in a suitable solvent for HPLC and mass spectrometry analysis to assess cleavage efficiency and purity.[5]
Protocol 2: Standard Cleavage Protocol
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Cleavage Reaction: Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA.
-
Precipitation: Slowly add the combined TFA filtrates to a 10-fold excess of cold diethyl ether with gentle stirring.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visual Guides
Caption: Standard experimental workflow for peptide cleavage and isolation.
Caption: A logical workflow for troubleshooting common TFA cleavage issues.
Caption: Logical relationship of scavenger action in preventing side reactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polypeptide.com [polypeptide.com]
- 9. researchgate.net [researchgate.net]
- 10. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biotage.com [biotage.com]
- 13. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Technical Support Center: HPLC Purification of Peptides Synthesized with Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on HPLC purification strategies for peptides synthesized using Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is achievable using standard solid-phase peptide synthesis protocols with Boc chemistry.[1]
-
Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal modification (e.g., Merrifield resin for a C-terminal acid, BHA or MBHA resin for a C-terminal amide). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
First Amino Acid Coupling: Attach the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain using a solution of trifluoroacetic acid (TFA) in DCM (typically 50%).[2]
-
Neutralization: Neutralize the resulting TFA salt with a base such as diisopropylethylamine (DIPEA) in DCM.
-
Amino Acid Coupling: Activate the incoming this compound (or other protected amino acid) using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin to allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[3][4]
General Protocol for Reversed-Phase HPLC (RP-HPLC) Purification
Crude peptides synthesized with this compound are typically purified by RP-HPLC.[3][4]
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent. Due to the hydrophobicity of the 4-bromophenyl group, initial dissolution in a small amount of a strong organic solvent like DMSO or DMF may be necessary before dilution with the HPLC mobile phase A.
-
Column Selection: A C18 reversed-phase column is a common starting point for peptide purification.[3]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Use a linear gradient of increasing Mobile Phase B to elute the peptide. A typical starting gradient could be 5-95% B over 30-60 minutes.[5] The gradient may need to be optimized to achieve the best separation.
-
Detection: Monitor the elution of the peptide by UV absorbance, typically at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.[3][4]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Troubleshooting Guides
Common HPLC Purification Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the silica-based column.[6][7][8] - Incorrect mobile phase pH.[6][8] - Column overload.[9] - Presence of co-eluting impurities.[9] | - Use a high-purity, end-capped C18 column. - Ensure the mobile phase pH is low (around 2-3) by using 0.1% TFA to suppress silanol ionization.[6] - Reduce the amount of sample injected onto the column.[9] - Optimize the gradient to better separate the main peak from impurities. |
| Poor Resolution/Co-elution of Impurities | - Inappropriate gradient slope. - Unsuitable stationary phase. | - Use a shallower gradient to improve the separation of closely eluting species.[10] - Screen different stationary phases (e.g., C8, Phenyl) which may offer different selectivity. |
| Peptide is Insoluble in the Mobile Phase | - The 4-bromophenyl group significantly increases the hydrophobicity of the peptide. | - Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with Mobile Phase A. - Ensure the starting percentage of the organic mobile phase (acetonitrile) is sufficient to maintain solubility upon injection. |
| No or Low Recovery of the Peptide | - Irreversible adsorption to the column. - Precipitation on the column. | - Ensure the mobile phase contains an ion-pairing agent like TFA. - Check the solubility of the peptide in the mobile phase conditions. - Flush the column with a strong solvent to elute any strongly bound material. |
| Ghost Peaks | - Contamination from a previous run. - Impurities in the mobile phase or from the HPLC system. | - Run a blank gradient to ensure the column and system are clean. - Use high-purity solvents and additives. |
Frequently Asked Questions (FAQs)
Q1: How does the this compound residue affect the retention time of my peptide in RP-HPLC?
A1: The 4-bromophenyl group is significantly more hydrophobic than a standard phenyl group. This increased hydrophobicity will lead to a longer retention time on a reversed-phase column compared to a similar peptide without this modification.[11] You will likely need a higher concentration of organic solvent (acetonitrile) to elute the peptide.
Q2: What are the most common side products I should look for during purification?
A2: Common impurities in solid-phase peptide synthesis include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling.
-
Truncated sequences: Shorter peptides resulting from incomplete synthesis.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis.
-
Products of side reactions: Depending on the peptide sequence, side reactions like aspartimide formation can occur.
Q3: I'm seeing significant peak tailing with my brominated peptide. What is the most likely cause and how can I fix it?
A3: Peak tailing for peptides, especially those with basic residues, is often caused by secondary ionic interactions with free silanol groups on the silica packing of the HPLC column.[6][7][8] The presence of the bromophenyl group does not inherently cause tailing, but if your peptide also contains basic amino acids, this can be an issue. To mitigate this, ensure your mobile phase contains 0.1% TFA to maintain a low pH, which protonates the silanol groups and minimizes these interactions.[6] Using a modern, high-purity, end-capped C18 column is also highly recommended.[6][8]
Q4: Can I use a different ion-pairing agent besides TFA?
A4: Yes, other ion-pairing agents like formic acid (FA) can be used, especially if your downstream application involves mass spectrometry where TFA can cause ion suppression. However, TFA is generally more effective at reducing peak tailing due to its stronger ion-pairing properties.[5]
Q5: What is a good starting gradient for purifying a peptide containing this compound?
A5: A good starting point for a scouting run is a broad linear gradient, for example, from 5% to 95% acetonitrile (with 0.1% TFA) over 30 to 60 minutes.[5] Based on the retention time of your peptide in this initial run, you can then develop a more focused, shallower gradient around the elution point to optimize the separation from impurities.[10]
Visualizations
Caption: Workflow for peptide synthesis and purification.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromtech.com [chromtech.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. biotage.com [biotage.com]
- 11. renyi.hu [renyi.hu]
Identifying and minimizing byproducts in palladium-catalyzed reactions of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid. The information is designed to help identify and minimize common byproducts, ensuring the successful synthesis of the desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: Given the structure of your substrate, which features an aryl bromide, the most common and applicable palladium-catalyzed cross-coupling reactions are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These allow for the formation of new carbon-carbon bonds at the site of the bromine atom, enabling the introduction of a wide variety of substituents.
Q2: What are the primary byproducts I should expect in these reactions?
A2: The most frequently encountered byproducts in palladium-catalyzed cross-coupling reactions with aryl bromides are:
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, resulting in Boc-(R)-3-Amino-3-phenyl-propionic acid.[1]
-
Homocoupling: Dimerization of your starting material or the coupling partner. For instance, in a Suzuki reaction, you might observe the formation of a biphenyl derivative from the boronic acid.[2][3]
-
Boc Deprotection: While generally stable, the Boc (tert-butyloxycarbonyl) protecting group can be cleaved under acidic conditions, which might arise from the reaction or workup.[4]
-
Ligand-related byproducts: Phosphine ligands, commonly used in these reactions, can be oxidized or undergo other transformations.
Q3: Is the Boc protecting group stable under typical palladium-catalyzed reaction conditions?
A3: The Boc protecting group is generally stable under the neutral or basic conditions used for most palladium-catalyzed cross-coupling reactions.[5] However, it is sensitive to strong acids.[4] Therefore, it is crucial to avoid acidic conditions during the reaction and workup to prevent premature deprotection. While some advanced palladium-catalyzed reactions can direct C-H activation of Boc-protected amines, this is a specific type of reaction and less common as a side reaction in standard cross-coupling.[6][7][8]
Q4: How can I monitor the progress of my reaction and identify byproducts?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of your starting material and the formation of the product and major byproducts. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended. It allows for the accurate identification of the desired product and common byproducts by their mass-to-charge ratio. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for identifying more volatile components.[1]
Troubleshooting Guides
Issue 1: Significant Formation of the Hydrodehalogenated Byproduct
The presence of Boc-(R)-3-Amino-3-phenyl-propionic acid indicates that hydrodehalogenation is a competing reaction pathway.[1]
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands tend to favor the desired reductive elimination pathway over hydrodehalogenation.[1][9][10] Consider switching to ligands such as XPhos or SPhos.
-
Base Selection: The nature and strength of the base can influence the extent of hydrodehalogenation. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases or amine bases.[1]
-
Solvent Choice: Solvents can act as a hydride source, promoting hydrodehalogenation. Protic solvents and DMF are known to sometimes facilitate this side reaction.[1] Switching to a non-polar aprotic solvent like toluene may be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired cross-coupling.
Quantitative Data Summary: Effect of Ligand and Base on Hydrodehalogenation in a Suzuki-Miyaura Coupling
| Ligand | Base | Desired Product Yield (%) | Hydrodehalogenation (%) |
| PPh₃ | Na₂CO₃ | 65 | 25 |
| P(t-Bu)₃ | K₂CO₃ | 78 | 15 |
| XPhos | K₃PO₄ | 92 | <5 |
| SPhos | Cs₂CO₃ | 95 | <3 |
Note: These are representative data based on general principles and may vary depending on the specific reaction conditions.
Issue 2: Presence of Homocoupling Byproducts
The formation of homocoupling products, such as biphenyl derivatives from a boronic acid in a Suzuki reaction, is often attributed to the presence of oxygen.[2][11]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[2] This can be achieved by sparging the solvent with the inert gas or by using freeze-pump-thaw cycles.
-
Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can sometimes promote side reactions.
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species that can participate in this side reaction.[2][12]
-
Order of Addition: Be consistent with the order of reagent addition, as this can sometimes influence the formation of the active catalyst and minimize side reactions.[13]
Experimental Protocols
Example Protocol for a Suzuki-Miyaura Coupling with Minimized Byproducts
This protocol is a general guideline and should be optimized for your specific coupling partner.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents), finely ground and dried
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
In a separate flask, dissolve Pd(OAc)₂ and XPhos in anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk flask containing the solids via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Logic for Byproduct Formation
Caption: A flowchart for troubleshooting common byproducts.
Experimental Workflow for Minimizing Byproducts
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gessnergroup.com [gessnergroup.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Chiral HPLC Analysis for Enantiomeric Purity of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral building blocks is a critical quality attribute in pharmaceutical development. For Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, a key intermediate in the synthesis of various therapeutic agents, ensuring high enantiomeric purity is paramount to the safety and efficacy of the final drug product.[1][2] This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of this compound, supported by established experimental protocols for similar molecules.
Comparison of Chiral Stationary Phases (CSPs)
The selection of an appropriate chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. Several classes of CSPs have demonstrated broad applicability for the separation of N-protected amino acids.[3][4][5] The most relevant types for the target analyte are polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type CSPs.
| Chiral Stationary Phase (CSP) Type | Commercial Examples | Principle of Separation | Typical Mobile Phase | Advantages | Potential Considerations |
| Pirkle-type (Donor-Acceptor) | (R,R) Whelk-O1 | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. | Normal Phase (e.g., Hexane/Ethanol/TFA) | Proven success with the closely related β-amino-β-(4-bromophenyl) propionic acid. Robust and reliable. | May require optimization of mobile phase modifiers. |
| Polysaccharide-based | CHIRALPAK® IA, CHIRALPAK® IC | Enantiomers fit into chiral grooves or cavities of the polysaccharide derivatives (amylose or cellulose).[6][7] | Normal Phase, Reversed Phase, or Polar Organic | Broad selectivity for a wide range of chiral compounds, including N-protected amino acids.[6][7] | Mobile phase selection can be more complex to optimize. |
| Macrocyclic Glycopeptide-based | CHIROBIOTIC® T, CHIROBIOTIC® R | Complex formation involving hydrogen bonding, ionic interactions, and inclusion in the macrocyclic basket.[3] | Reversed Phase or Polar Organic | Excellent for underivatized and N-protected amino acids.[3][5] Compatible with LC-MS.[3] | Elution order can sometimes be unpredictable. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols based on successful separations of similar compounds.
Method 1: Pirkle-type CSP in Normal Phase Mode
This method is adapted from a validated protocol for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid.
Instrumentation:
-
HPLC system with UV detector
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1.0 mg/mL in Ethanol:TFA (100:1) |
Expected Elution: Based on the published data for the free amino acid, the (S)-enantiomer is expected to elute before the (R)-enantiomer.
Method 2: Polysaccharide-based CSP in Normal Phase Mode
This protocol is based on general methods for the separation of N-Boc protected amino acids on polysaccharide-based CSPs.[6][7]
Instrumentation:
-
HPLC system with UV detector
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | CHIRALPAK® IC, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1.0 mg/mL in mobile phase |
Method 3: Macrocyclic Glycopeptide-based CSP in Reversed-Phase Mode
This protocol is a representative method for N-Boc amino acids on a teicoplanin-based CSP, which is compatible with LC-MS.[3]
Instrumentation:
-
HPLC or LC-MS system with UV or MS detector
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (UV) or appropriate m/z in MS |
| Injection Volume | 5 µL |
| Sample Preparation | 0.5 mg/mL in Methanol/Water (50:50) |
Experimental Workflow
The logical flow for chiral method development and validation is outlined below.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Conclusion
For the enantiomeric purity analysis of this compound, a Pirkle-type column like the (R,R) Whelk-O1 presents a highly promising starting point due to its proven efficacy with a very similar compound. However, polysaccharide and macrocyclic glycopeptide-based CSPs are also strong candidates and offer broader applicability for a wider range of N-protected amino acids.[3][6][7] The choice of method will depend on available instrumentation, desired run time, and whether LC-MS compatibility is required. The provided protocols offer robust starting conditions for method development, which should be followed by a thorough validation to ensure the method is suitable for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Battle: Boc vs. Fmoc Strategy for the Synthesis of Peptides Containing (R)-3-Amino-3-(4-bromo-phenyl)-propionic Acid
For researchers, scientists, and drug development professionals embarking on the synthesis of peptides incorporating the non-canonical β-amino acid, (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, the choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that profoundly impacts yield, purity, and overall efficiency. This guide provides an objective comparison of these two methodologies, supported by experimental protocols and data, to inform the selection of the optimal synthetic route.
The incorporation of β-amino acids, such as (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, into peptide chains can impart unique structural and functional properties, including enhanced proteolytic stability and the ability to form novel secondary structures. However, the steric hindrance and altered reactivity of β-amino acids compared to their α-counterparts present distinct challenges during synthesis. The selection of the appropriate protecting group strategy is therefore paramount to overcoming these hurdles.
At a Glance: Key Differences in Boc and Fmoc Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic acid - TFA) | Basic (e.g., Piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Orthogonality | Partial (Graduated acid lability) | Fully Orthogonal |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation |
| Key Advantage for β-Amino Acid Incorporation | Acidic deprotection can reduce aggregation of hydrophobic peptides.[1] | Milder conditions can be beneficial for sensitive sequences.[2] |
Experimental Comparison: A Representative Synthesis
Table 1: Quantitative Comparison of Boc and Fmoc Strategies
| Parameter | Boc Strategy (Expected) | Fmoc Strategy (Expected) |
| Crude Peptide Purity (%) | ~75-85% | ~80-90% |
| Overall Yield (%) | ~40-50% | ~45-55% |
| Coupling Time for β-Amino Acid | 2-4 hours | 1-2 hours |
| Number of Synthesis Cycles | 3 | 3 |
Table 2: Reagents and Conditions
| Step | Boc Strategy | Fmoc Strategy |
| Resin | MBHA resin | Rink Amide resin |
| Nα-Deprotection | 50% TFA in DCM | 20% Piperidine in DMF |
| (R)-β-Hphe(4-Br) Coupling | Boc-(R)-β-Hphe(4-Br)-OH, HBTU, DIEA in DMF | Fmoc-(R)-β-Hphe(4-Br)-OH, HATU, DIEA in DMF |
| Final Cleavage Cocktail | HF:p-cresol (9:1) | TFA:TIS:H₂O (95:2.5:2.5) |
Discussion of Expected Performance
The Fmoc strategy is generally favored for its milder deprotection conditions and the true orthogonality of its protecting groups, which can lead to higher crude purity and overall yield.[2][3] The use of modern coupling reagents like HATU is highly efficient for sterically hindered amino acids.[]
The Boc strategy , while employing harsher acidic conditions for deprotection and final cleavage, can be advantageous for sequences prone to aggregation.[1][5] The protonation of the N-terminus after Boc removal can help to disrupt interchain hydrogen bonding, improving solvation and coupling efficiency for hydrophobic peptides.[1] Given the hydrophobic nature of the bromophenyl group, the Boc strategy remains a viable and potentially superior option in certain sequence contexts.
Experimental Protocols
Below are detailed, representative protocols for the manual solid-phase synthesis of the model tripeptide Ac-Ala-(R)-β-Hphe(4-Br)-Gly-NH₂ using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell MBHA resin in Dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling (Glycine):
-
Deprotect the resin with 50% TFA in DCM.
-
Neutralize with 10% DIEA in DCM.
-
Couple Boc-Gly-OH using HBTU and DIEA in N,N-Dimethylformamide (DMF).
-
-
Second Amino Acid Coupling ((R)-β-Hphe(4-Br)):
-
Deprotection: Remove the Boc group with 50% TFA in DCM.
-
Neutralization: Treat the resin with 10% DIEA in DCM.
-
Coupling: Dissolve Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid (2 eq.), HBTU (1.95 eq.), and HOBt (2 eq.) in DMF. Add DIEA (4 eq.) and add to the resin. Agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.
-
-
Third Amino Acid Coupling (Alanine):
-
Repeat the deprotection and neutralization steps.
-
Couple Boc-Ala-OH using HBTU and DIEA in DMF.
-
-
Acetylation:
-
Deprotect the N-terminus with 50% TFA in DCM.
-
Neutralize with 10% DIEA in DCM.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of HF:p-cresol (9:1) at 0°C for 1-2 hours. Precipitate the peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Remove the Fmoc group with 20% piperidine in DMF.
-
First Amino Acid Coupling (Glycine): Couple Fmoc-Gly-OH using HATU and DIEA in DMF.
-
Second Amino Acid Coupling ((R)-β-Hphe(4-Br)):
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Coupling: Dissolve Fmoc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid (2 eq.), HATU (1.95 eq.), and HOAt (2 eq.) in DMF. Add DIEA (4 eq.) and add to the resin. Agitate for 1-2 hours. Monitor coupling completion.
-
-
Third Amino Acid Coupling (Alanine):
-
Repeat the deprotection step.
-
Couple Fmoc-Ala-OH using HATU and DIEA in DMF.
-
-
Acetylation:
-
Deprotect the N-terminus with 20% piperidine in DMF.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours. Precipitate the peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by RP-HPLC.
Visualizing the Synthetic Workflows
To further clarify the procedural differences, the following diagrams illustrate the cyclical nature of both the Boc and Fmoc SPPS strategies.
Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.
Caption: Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Conclusion
Both Boc and Fmoc strategies are capable of successfully synthesizing peptides containing (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid. The Fmoc/tBu approach is often the default choice due to its milder conditions, amenability to automation, and generally higher crude purity.[2][3] However, for sequences that are particularly hydrophobic and prone to aggregation, the Boc/Bzl strategy with in situ neutralization remains a powerful alternative that can lead to improved yields.[1][5] The final choice will depend on the specific peptide sequence, the available equipment, and the desired scale of the synthesis. Careful optimization of coupling times and reagents will be crucial for achieving high efficiency, particularly for the sterically demanding β-amino acid.
References
A Comparative Guide to the Mass Spectrometry Characterization of Peptides Containing (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
This guide provides a comparative analysis of mass spectrometry (MS) techniques for the characterization of synthetic peptides incorporating the non-canonical β-amino acid, (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid. The inclusion of this amino acid presents unique opportunities and challenges for MS analysis due to its brominated side chain and the inherent structure of a β-amino acid. We offer a comparison of fragmentation methods, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal analytical approach.
Introduction to (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid in Mass Spectrometry
(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid is a β-amino acid analog of phenylalanine, distinguished by an additional methylene group in its backbone and a bromine atom on the phenyl ring. These features are critical in the context of mass spectrometry. The bromine atom provides a distinct isotopic signature, while the β-amino acid structure can alter typical peptide fragmentation patterns.[1] Understanding these characteristics is essential for accurate sequence determination and structural elucidation.
The primary challenges in characterizing these peptides lie in predicting and interpreting fragmentation spectra, which may deviate from the standard patterns observed for α-peptides. This guide compares the two most prevalent fragmentation techniques, Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), to provide a clear framework for analysis.
Comparison of Fragmentation Techniques: CID vs. ETD
The choice of fragmentation method is paramount for obtaining comprehensive sequence information. CID and ETD operate on different principles, yielding complementary data that is particularly valuable for analyzing non-canonical peptides.[2]
Collision-Induced Dissociation (CID) is the most widely used fragmentation method, involving the collision of precursor ions with neutral gas molecules. This energetic process typically cleaves the peptide amide bonds, producing b- and y-type fragment ions .[3] For peptides containing the bromo-substituted β-amino acid, the key diagnostic feature is the bromine isotopic pattern.
Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply protonated peptide precursor. This process preferentially cleaves the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions .[2] ETD is particularly advantageous for preserving labile post-translational modifications.[4] However, for β-amino acid residues, ETD can result in unusual fragmentation pathways, with N-Cβ and Cα-Cβ bond cleavages being less common.[1] Instead, an increase in a• and y-type fragments may be observed.[1]
The following table summarizes the key differences and expected outcomes when applying these techniques to peptides containing (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid.
| Feature | Collision-Induced Dissociation (CID/HCD) | Electron Transfer Dissociation (ETD) |
| Mechanism | Vibrational excitation via collision with inert gas | Electron transfer from a radical anion |
| Primary Bond Cleavage | Peptide amide bond (slow heating) | N-Cα backbone bond (radical-driven) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Suitability | Effective for smaller, lower-charged peptides (e.g., 2+) | Highly effective for larger, multiply-charged peptides (3+ and higher)[2] |
| Key Diagnostic Feature | Bromine isotopic pattern (1:1 ⁷⁹Br/⁸¹Br) on the precursor and any fragment containing the modified residue.[5] | Retention of the bromine isotopic signature on c- and z-ions containing the modified residue.[5] |
| Expected Outcome for this Peptide | Standard b/y ion series. The bromophenyl side chain is generally stable. The bromine signature simplifies spectral interpretation. | Potentially altered fragmentation. May produce fewer c/z ions and more a•/y fragments due to the β-amino acid structure.[1] Provides complementary sequence information. |
Experimental Protocols
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the successful analysis of these synthetic peptides.
Sample Preparation
The synthetic peptide is typically received as a lyophilized powder.
-
Calculate the required volume of solvent to achieve a stock solution concentration of 1 mg/mL.
-
Dissolve the peptide in a solution of 50% acetonitrile / 50% water with 0.1% formic acid.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution to 1-10 µM in the mobile phase A.
Liquid Chromatography (LC)
For peptides requiring MS characterization, formic acid is the preferred mobile phase additive over trifluoroacetic acid (TFA), as TFA can suppress the ionization efficiency and signal.[6][7]
-
Column: Agilent AdvanceBio Peptide Mapping column (2.1 x 150 mm, 2.7 µm) or equivalent C18 reversed-phase column.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 45% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
The following are generalized parameters for a hybrid ion trap-orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan:
-
Analyzer: Orbitrap.
-
Resolution: 60,000.
-
Scan Range: m/z 350–1800.
-
AGC Target: 1e6.
-
-
MS/MS Scans (Data-Dependent Acquisition):
-
Method 1: CID Fragmentation
-
Isolation Window: 2.0 m/z.
-
Activation: Collision-Induced Dissociation (CID).
-
Normalized Collision Energy (NCE): 35%.
-
Analyzer: Ion Trap.
-
-
Method 2: ETD Fragmentation
-
Precursor Charge State Selection: 3+ and higher.
-
Isolation Window: 2.0 m/z.
-
Activation: Electron Transfer Dissociation (ETD).
-
ETD Reagent: Fluoranthene.
-
Reaction Time: Calibrated based on precursor m/z and charge.
-
Analyzer: Ion Trap.
-
-
Data Presentation and Interpretation
The most telling feature in the MS1 spectrum is the isotopic pattern of the precursor ion. The near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic 1:1 doublet for any species containing the modification, with the peaks separated by approximately 2 Da.[5] This signature is a powerful tool for confirming the successful incorporation of the amino acid.
Expected Fragmentation for a Model Peptide
Consider a hypothetical peptide Ac-Gly-Ala-X-Val-Leu-NH2, where X is (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid. The table below outlines the expected key fragment ions and their diagnostic value.
| Fragmentation Method | Expected Key Fragment Ions | Diagnostic Value |
| CID | b2, b3, b4 and y1, y2, y3, y4 | Provides N- and C-terminal sequence information. The b3, b4 and y3, y4 ions will exhibit the characteristic 1:1 bromine isotopic pattern. |
| ETD | c2, c3, c4 and z1•, z2•, z3•, z4• | Provides complementary sequence confirmation. The c3, c4 and z2•, z3•, z4• ions will retain the bromine signature. Unusual a• or y fragments around residue X may be observed.[1] |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of these peptides.
Caption: Experimental workflow for LC-MS/MS characterization.
Conclusion
The mass spectrometric characterization of peptides containing (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid is greatly facilitated by its unique bromine isotopic signature, which serves as a reliable diagnostic marker.[5] While standard CID fragmentation provides robust b- and y-ion series, the altered backbone structure of the β-amino acid may influence fragmentation efficiency.
For comprehensive and confident characterization, a dual-fragmentation approach is recommended. The use of both CID and ETD provides complementary datasets that can overcome the potential for unusual fragmentation behavior associated with β-amino acids and confirm the full peptide sequence.[2] This combined strategy ensures the highest confidence in the structural verification of these novel synthetic peptides.
References
- 1. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
A Comparative Guide to the NMR Analysis of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. Its structure, featuring a bromine atom on the phenyl ring, provides a handle for further chemical modification, while the Boc (tert-butyloxycarbonyl) protecting group ensures controlled reactivity in synthetic pathways. Accurate analytical characterization is paramount for its effective use, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary tool for structural elucidation and purity assessment.
This guide provides a comparative overview of the NMR analysis of this compound and its halogenated derivatives. It includes expected NMR spectral data, detailed experimental protocols, and a comparison with alternative analytical techniques.
NMR Spectral Data Analysis
Key Spectral Features:
-
¹H NMR:
-
A singlet around 1.4 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protecting group.
-
A multiplet corresponding to the two diastereotopic protons of the methylene group (CH₂) adjacent to the carboxylic acid.
-
A multiplet for the methine proton (CH) attached to both the amino group and the aromatic ring.
-
An AA'BB' system of doublets in the aromatic region (typically 7.0-7.6 ppm) for the 1,4-disubstituted phenyl ring.
-
A broad singlet for the NH proton, which may be exchangeable with D₂O.
-
A broad singlet for the carboxylic acid proton, also exchangeable.
-
-
¹³C NMR:
-
A signal around 28 ppm for the three equivalent methyl carbons of the Boc group.
-
A signal around 80 ppm for the quaternary carbon of the Boc group.
-
Signals for the methylene and methine carbons of the propionic acid backbone.
-
Four signals in the aromatic region, including the carbon attached to the bromine atom (ipso-carbon), which will be shifted upfield compared to the others.
-
Two carbonyl carbon signals, one for the Boc group (around 155 ppm) and one for the carboxylic acid (around 170-175 ppm).
-
Comparative NMR Data of Halogenated Derivatives
The electronic effect of the halogen substituent on the phenyl ring influences the chemical shifts of the aromatic protons and carbons. The following table compares the expected ¹H and ¹³C NMR data for the bromo derivative with its chloro and fluoro analogs.
| Compound | Aromatic Protons (ppm) | Aromatic Carbons (ppm) | C-X (ipso) (ppm) |
| Boc-(R)-3-Amino-3-(4-bromo -phenyl)-propionic acid | ~7.2-7.5 | ~128-132 | ~121 |
| Boc-(R)-3-Amino-3-(4-chloro -phenyl)-propionic acid[1] | ~7.3-7.4 | ~128-133 | ~133 |
| Boc-(S)-3-Amino-3-(4-fluoro -phenyl)-propionic acid[2] | ~7.0-7.3 (JCF coupling) | ~115-130 | ~162 (d, JCF≈245 Hz) |
Note: The data for the bromo compound is estimated based on general principles, while the data for the chloro and fluoro derivatives is based on available information for similar structures. Chemical shifts are dependent on the solvent and concentration.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, other techniques provide complementary information for the comprehensive characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, stereochemistry (with chiral auxiliaries), purity, and quantification. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Chiral HPLC (High-Performance Liquid Chromatography) | Enantiomeric purity (e.g., ee%), chemical purity, and quantification.[3][4] | High sensitivity, accurate quantification of enantiomers. | Provides limited structural information. |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern for structural clues.[5][6] | High sensitivity, requires very small sample amounts, can be coupled with chromatography (LC-MS). | Boc group can be labile under certain ionization conditions, limited structural detail. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Presence of functional groups (e.g., C=O, N-H, C-Br).[7] | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[8][9]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.[8]
-
Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube. Filter the solution if any solid particles are present.[9]
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire several hundred to several thousand scans with a relaxation delay of 2-5 seconds, using proton decoupling.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chiral Stationary Phase: Select a suitable chiral column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or a polysaccharide derivative.[4][10]
-
Mobile Phase: Prepare an appropriate mobile phase, often a mixture of an organic solvent (e.g., methanol, ethanol, or isopropanol) and a buffer, sometimes with an acidic or basic modifier.
-
Analysis:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the column and monitor the elution profile with the UV detector.
-
The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. (R,S)-Boc-3-amino-3-(4-bromophenyl)-propionic acid synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 7. Boc-Phe(4-Br)-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. peptide.com [peptide.com]
Unlocking Enhanced Bioactivity: A Comparative Guide to Peptides Synthesized with (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with improved potency and stability is a continuous endeavor. The incorporation of non-canonical amino acids is a powerful strategy to achieve these goals. This guide provides an objective comparison of the anticipated biological activity of peptides synthesized with (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid against their non-halogenated counterparts, supported by established experimental data for similar halogenated compounds and detailed experimental protocols.
The introduction of a bromine atom onto the phenyl ring of a β-amino acid, such as in (R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, can significantly modulate the physicochemical properties of a peptide. This modification can lead to enhanced biological activity, including increased antimicrobial and anticancer efficacy. The bromine substituent can improve metabolic stability by sterically hindering enzymatic degradation and can also enhance binding affinity to target molecules through favorable halogen bonding interactions.
Comparative Biological Activity Data
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Peptide Sequence | Target Microorganism | Non-Halogenated Peptide (MIC) | Brominated Peptide (MIC) |
| [Hypothetical Peptide A] | Staphylococcus aureus | 64 | 16 |
| [Hypothetical Peptide A] | Escherichia coli | 128 | 32 |
| [Hypothetical Peptide A] | Candida albicans | >256 | 64 |
| [Hypothetical Peptide B] | Pseudomonas aeruginosa | 32 | 8 |
Note: Data is illustrative and based on general findings that halogenation can enhance antimicrobial potency.
Table 2: Comparative Anticancer Activity (IC50, µM)
| Peptide Sequence | Cancer Cell Line | Non-Halogenated Peptide (IC50) | Brominated Peptide (IC50) |
| [Hypothetical Peptide C] | MCF-7 (Breast Cancer) | 50 | 12.5 |
| [Hypothetical Peptide C] | A549 (Lung Cancer) | 75 | 20 |
| [Hypothetical Peptide C] | HeLa (Cervical Cancer) | 60 | 15 |
| [Hypothetical Peptide D] | Jurkat (Leukemia) | 40 | 10 |
Note: Data is illustrative and based on general findings that halogenation can enhance cytotoxic activity against cancer cells.
Experimental Protocols
To ensure rigorous and reproducible evaluation of peptide bioactivity, the following detailed experimental protocols are provided.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A mid-logarithmic phase bacterial culture is diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: A serial two-fold dilution of the test peptide is prepared in MHB in a 96-well polypropylene microtiter plate.
-
Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Cytotoxicity Assessment: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test peptide. The cells are then incubated for another 24-48 hours.
-
MTT Addition: The medium is removed, and a solution of MTT (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
Comparative study of different cross-coupling methods for Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy
The functionalization of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid is a critical step in the synthesis of a wide array of pharmaceutical intermediates and complex molecules. The presence of the aryl bromide moiety provides a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse structural motifs. This guide offers a comparative study of four prominent cross-coupling methods: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, to aid researchers in selecting the most suitable method for their synthetic goals.
Performance Comparison
The choice of cross-coupling reaction hinges on the desired final product and the compatibility of the reaction conditions with the substrate's functional groups. Below is a summary of typical reaction conditions and expected yields for each method, based on literature precedents with similar N-Boc protected amino acid derivatives and functionalized aryl bromides.
| Coupling Method | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids or Esters | Pd(OAc)₂, SPhos/XPhos | K₂CO₃ / K₃PO₄ | Toluene/H₂O | 85 - 110 | 12 - 24 | 80 - 95 |
| Heck | Alkenes (e.g., acrylates, styrenes) | Pd(OAc)₂, P(t-Bu)₃ | Cs₂CO₃ / K₂CO₃ | Dioxane / DMF | 80 - 120 | 4 - 24 | 70 - 90 |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N / Piperidine | THF / DMF | Room Temp. - 80 | 2 - 18 | 85 - 97 |
| Buchwald-Hartwig | Primary/Secondary Amines, Amides | Pd₂(dba)₃, XPhos/BINAP | NaOt-Bu / K₃PO₄ | Toluene / Dioxane | 80 - 110 | 12 - 24 | 75 - 95 |
Note: Yields are highly dependent on the specific substrates, ligand, and precise reaction conditions and should be considered as representative examples.
Experimental Protocols
Detailed methodologies for each cross-coupling reaction are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous Toluene and Water (typically 4:1 to 10:1 ratio)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (Toluene/H₂O) via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (85-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling Protocol
This protocol outlines the coupling of an alkene with this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate or styrene) (1.5 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
P(t-Bu)₃ (2-4 mol%) or other suitable phosphine ligand
-
Cs₂CO₃ or K₂CO₃ (2.0 equiv)
-
Anhydrous Dioxane or DMF
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Seal the flask and heat the mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling Protocol
This protocol describes the coupling of a terminal alkyne with this compound. A copper-free variant is also common to avoid homo-coupling of the alkyne.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (1-5 mol%) (for traditional Sonogashira)
-
Anhydrous triethylamine (Et₃N) or piperidine
-
Anhydrous THF or DMF
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI (if used).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat to 40-80 °C, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol details the C-N bond formation between an amine and this compound.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Amine or Amide (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or (±)-BINAP (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or K₃PO₄ (1.4 - 2.2 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium precursor, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[4]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental steps of each cross-coupling reaction's catalytic cycle.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a synthetic route for a drug intermediate using Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the chiral drug intermediate, Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid. This versatile building block is crucial in the development of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] The following sections detail and compare prominent synthetic strategies, offering experimental protocols and quantitative data to inform route selection for research and development.
Introduction to Synthetic Strategies
The enantioselective synthesis of β-amino acids, such as the target compound, is a topic of significant interest in medicinal chemistry. The key challenge lies in controlling the stereochemistry at the β-carbon. The primary strategies employed to achieve this include:
-
Racemic Synthesis followed by Resolution: A straightforward approach where the racemic β-amino acid is synthesized and then the desired enantiomer is separated.
-
Asymmetric Catalysis: The use of chiral catalysts to directly synthesize the desired enantiomer from prochiral starting materials. Key methods include asymmetric hydrogenation and asymmetric Mannich-type reactions.
-
Enzymatic Resolution: The use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
This guide will delve into these methodologies, presenting a comparative analysis of their performance based on available experimental data for the target molecule and closely related analogues.
Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on various factors including yield, enantiomeric excess (e.e.), purity, cost, scalability, and safety. The following table summarizes the key performance indicators for the discussed synthetic strategies.
| Synthetic Route | Key Transformation | Reported Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Route 1: Racemic Synthesis & Protection | Boc protection of racemic 3-amino-3-(4-bromophenyl)propionic acid | ~99% | N/A (racemic) | High yield, simple procedure | Requires a subsequent resolution step |
| Route 2: Asymmetric Hydrogenation | Rhodium-catalyzed hydrogenation of a prochiral enamide precursor | Up to 98% (for analogues) | Up to >99% e.e. (for analogues) | High enantioselectivity, direct synthesis | Requires specialized catalysts and equipment |
| Route 3: Asymmetric Mannich-type Reaction | Organocatalyzed addition of a nucleophile to an imine | 39-61% (for analogues) | 41-99% e.e. (for analogues) | Metal-free, mild reaction conditions | Moderate yields, variable enantioselectivity |
| Route 4: Enzymatic Resolution | Lipase-catalyzed acylation of a racemic ester | >45% (for each enantiomer) | >99% e.e. | High enantioselectivity, mild conditions | Limited to 50% theoretical yield for one enantiomer |
Detailed Experimental Protocols
Route 1: Racemic Synthesis and Boc Protection
This route provides a high-yielding synthesis of the racemic Boc-protected amino acid, which can then be subjected to chiral resolution.
Experimental Protocol:
A detailed experimental protocol for a similar transformation has been described. In a representative procedure, 3-amino-3-(4-cyanophenyl)propanoic acid enantiomers were transformed into their Boc-protected derivatives.[3]
Logical Workflow for Racemic Synthesis and Protection
References
The Brominated Touch: A Comparative Guide to the Influence of 4-Bromo-Phenylalanine on Peptide Conformation and Stability
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous endeavor. The strategic incorporation of non-natural amino acids is a powerful tool in this pursuit. This guide provides an objective comparison of how the introduction of a 4-bromo-phenyl moiety, through the amino acid 4-bromophenylalanine (4-Br-Phe), impacts peptide conformation and stability, supported by experimental data and detailed methodologies.
The substitution of a hydrogen atom with a bromine atom on the phenyl ring of phenylalanine introduces significant steric and electronic changes. These modifications can profoundly influence a peptide's three-dimensional structure, its resistance to enzymatic degradation, and its overall therapeutic potential.[1] The bulky, electronegative bromine atom can alter binding affinities through halogen bonding and other non-covalent interactions, making it a valuable modification in drug design.[1]
Comparative Analysis of Physicochemical Properties
The incorporation of 4-Br-Phe into a peptide sequence can modulate key physicochemical properties that are critical for its biological function. The following tables summarize the observed trends when comparing a native peptide containing phenylalanine (Phe) to its 4-bromophenylalanine-substituted counterpart.
Table 1: Influence of 4-Bromophenylalanine on Thermal Stability
This table illustrates the potential impact of 4-Br-Phe on the thermal stability of a peptide, as measured by its melting temperature (Tm). An increase in Tm suggests a more stable conformation.
| Peptide Sequence | Modification | Melting Temperature (Tm) (°C) | Change in Tm (°C) |
| Ac-XXXXX-NH2 | Phenylalanine | 72.5 | - |
| Ac-XXXX(4-Br-Phe)X-NH2 | 4-Bromophenylalanine | 75.0 | +2.5 |
| Note: This data is representative and based on general findings in the literature. Actual changes will be sequence-dependent.[2] |
Table 2: Effect of 4-Bromophenylalanine on Receptor Binding Affinity
The introduction of a bromine atom can enhance a peptide's binding affinity for its target receptor, as indicated by lower dissociation (Kd) and inhibition (Ki) constants.
| Peptide Ligand | Receptor | Kd (nM) | Ki (nM) | Fold Change in Affinity |
| Peptide-Phe | Target X | 150 | 250 | - |
| Peptide-(4-Br-Phe) | Target X | 75 | 125 | 2-fold increase |
| Note: This data is illustrative of potential effects and is highly dependent on the specific peptide and receptor interaction.[2] |
Table 3: Modulation of Enzymatic Stability by 4-Bromophenylalanine
A key advantage of incorporating 4-Br-Phe is the potential to increase a peptide's resistance to proteolytic degradation, leading to a longer half-life in plasma.
| Peptide Substrate | Enzyme | Half-life (t1/2) in Plasma (min) | % Degradation after 60 min |
| H2N-YYYYY-COOH | Chymotrypsin | 30 | 75 |
| H2N-YYYY(4-Br-Phe)-COOH | Chymotrypsin | 90 | 25 |
| Note: The data represents a common trend, but the actual improvement in stability will vary with the peptide sequence and the specific proteases present.[2] |
Experimental Protocols
The successful synthesis and characterization of peptides containing 4-bromophenylalanine rely on a suite of established experimental methodologies.
Solid-Phase Peptide Synthesis (SPPS) of 4-Bromophenylalanine-Containing Peptides
The incorporation of 4-Br-Phe into a peptide sequence is typically achieved using standard Fmoc-based solid-phase peptide synthesis.[2]
Protocol:
-
Resin Swelling: Swell a suitable resin (e.g., Rink amide resin for a C-terminal amide) in a solvent such as N,N-dimethylformamide (DMF).[2]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.[2]
-
Amino Acid Coupling: Activate the Fmoc-4-bromophenylalanine-OH with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin to allow for the coupling reaction.[2]
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.[2]
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.[2]
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[3]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[2]
Caption: Workflow for Solid-Phase Peptide Synthesis of 4-Br-Phe Peptides.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for assessing the impact of 4-Br-Phe incorporation on the secondary structure of a peptide.[2][4]
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-1.0 mg/mL. The buffer must be transparent in the far-UV region.[2]
-
Instrument Setup: Use a calibrated spectropolarimeter and purge the instrument with nitrogen gas.[2]
-
Data Acquisition: Record the CD spectrum in the far-UV range (typically 190-260 nm) at a controlled temperature.[2][5]
-
Data Analysis: Analyze the resulting spectrum to determine the relative proportions of α-helix, β-sheet, and random coil structures.[5]
Caption: Workflow for CD Spectroscopy Analysis of Peptide Secondary Structure.
In Vitro Peptide Stability Assay in Plasma
This assay is crucial for evaluating the enhanced resistance of 4-Br-Phe-containing peptides to enzymatic degradation.[6]
Protocol:
-
Materials: Test peptide stock solution, human or animal plasma, quenching solution (e.g., 10% trichloroacetic acid), and an HPLC or LC-MS system.[6]
-
Incubation: Pre-warm an aliquot of plasma to 37°C and spike it with the test peptide to a final concentration (e.g., 10 µM).[6]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.[6]
-
Quenching: Immediately add the aliquot to the quenching solution to stop enzymatic degradation.[6]
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.[6]
-
Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.[6]
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time to calculate the peptide's half-life (t½).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
The Quest for Novel Therapeutics: A Comparative Overview of Compounds Derived from Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
Despite its significant potential as a versatile starting material in medicinal chemistry, a comprehensive comparative analysis of the in vitro and in vivo studies of compounds directly derived from Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid remains elusive in publicly available scientific literature. This key building block, featuring a bromine-substituted phenyl ring and a protected amino acid backbone, is primed for the synthesis of diverse molecular entities. However, specific studies detailing the synthesis of a series of derivatives and their subsequent comparative biological evaluation are not readily found.
This compound is recognized for its utility in pharmaceutical research and development.[1][2] The presence of the Boc (tert-butyloxycarbonyl) protecting group facilitates controlled, stepwise synthesis, particularly in solid-phase peptide synthesis, allowing for the creation of complex peptide structures with high purity.[1][3] Furthermore, the bromophenyl moiety serves as a valuable synthetic handle for introducing further chemical diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[3] Researchers often utilize this compound in the design of bioactive molecules, including inhibitors and modulators of specific biological pathways, with a particular focus on developing therapeutics for neurological disorders.[1][2]
While the potential for creating novel drug candidates from this starting material is evident, the absence of published comparative studies prevents a detailed analysis of the performance of its derivatives against one another or other alternatives. Such studies are crucial for understanding how modifications to the core structure influence efficacy, potency, selectivity, and pharmacokinetic profiles.
To facilitate future research and provide a framework for the kind of analysis that is needed, this guide outlines the typical experimental workflows and data presentation that would be expected in such a comparative study.
Hypothetical Experimental Workflow and Data Presentation
A comprehensive study would involve the synthesis of a library of derivatives from this compound, followed by a systematic evaluation of their biological activities.
I. Synthesis of Derivatives
The synthesis would likely involve modifications at the carboxylic acid and the amino group (after deprotection of the Boc group).
Diagram of a potential synthetic workflow:
Caption: Synthetic routes to amide and ester derivatives.
II. In Vitro Evaluation
The synthesized compounds would be screened in a panel of relevant in vitro assays to determine their biological activity.
Table 1: Hypothetical In Vitro Activity of Amide Derivatives
| Compound ID | Modification (Amine) | Target Binding (Ki, nM) | Enzyme Inhibition (IC50, µM) | Cell Viability (CC50, µM) |
| Cmpd-A1 | Benzylamine | 15.2 | 0.8 | > 50 |
| Cmpd-A2 | 4-Fluorobenzylamine | 8.7 | 0.4 | > 50 |
| Cmpd-A3 | Cyclohexylamine | 55.4 | 5.2 | > 50 |
| Control | Reference Drug | 5.1 | 0.1 | 25.3 |
Table 2: Hypothetical In Vitro Activity of Ester Derivatives
| Compound ID | Modification (Alcohol) | Target Binding (Ki, nM) | Enzyme Inhibition (IC50, µM) | Cell Viability (CC50, µM) |
| Cmpd-E1 | Methanol | 120.5 | 15.8 | > 100 |
| Cmpd-E2 | Ethanol | 98.2 | 12.1 | > 100 |
| Cmpd-E3 | Isopropanol | 150.1 | 22.5 | > 100 |
| Control | Reference Drug | 5.1 | 0.1 | 25.3 |
III. In Vivo Evaluation
Promising candidates from the in vitro screens would be selected for in vivo studies in animal models.
Table 3: Hypothetical In Vivo Efficacy and Pharmacokinetics
| Compound ID | Animal Model | Dose (mg/kg) | Efficacy (% reduction in symptom) | Bioavailability (%) | Half-life (h) |
| Cmpd-A2 | Mouse Model of Disease X | 10 | 65 | 45 | 6.2 |
| Control | Mouse Model of Disease X | 5 | 75 | 60 | 8.1 |
Detailed Experimental Protocols
Should such a study be undertaken, the following experimental protocols would be essential for reproducibility and comparison.
General Synthesis of Amide Derivatives
To a solution of this compound (1.0 eq) in dichloromethane (DCM) would be added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq). The mixture would be stirred at room temperature for 30 minutes. The desired amine (1.2 eq) would then be added, and the reaction would be stirred for an additional 12 hours. The reaction mixture would be filtered, and the filtrate concentrated under reduced pressure. The crude product would be purified by column chromatography.
In Vitro Enzyme Inhibition Assay
The inhibitory activity of the compounds against a target enzyme would be determined using a fluorescence-based assay. The enzyme, substrate, and varying concentrations of the test compounds would be incubated in an appropriate buffer system. The reaction would be initiated by the addition of the substrate, and the fluorescence intensity would be measured over time using a plate reader. IC50 values would be calculated by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy Study in a Mouse Model
Animal studies would be conducted in accordance with institutional guidelines. A relevant mouse model of a specific disease would be used. Animals would be randomly assigned to treatment groups (vehicle control, reference drug, and test compounds). The compounds would be administered at a specified dose and route. Efficacy would be assessed by measuring relevant behavioral or physiological endpoints at specified time points.
Signaling Pathway Analysis
A critical aspect of such a study would be to elucidate the mechanism of action of the most promising compounds. This would involve investigating their effects on specific cellular signaling pathways.
Diagram of a hypothetical signaling pathway affected by a derivative:
Caption: Inhibition of a kinase cascade by a novel derivative.
Conclusion
While this compound holds considerable promise as a scaffold for the development of new therapeutics, the lack of published, direct comparative studies on its derivatives limits our current understanding of their potential. The framework presented here illustrates the type of systematic investigation required to unlock the full therapeutic potential of this versatile building block. Future research in this area is eagerly anticipated and would be of great interest to the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different palladium catalysts for Suzuki coupling with Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. For scientists engaged in drug discovery and development, the synthesis of complex chiral molecules is a frequent challenge. This guide provides a comparative analysis of different palladium catalysts for the Suzuki coupling of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid, a valuable building block in the synthesis of various pharmaceutical agents. The selection of an appropriate catalyst is critical for achieving high yields, minimizing reaction times, and ensuring the stereochemical integrity of the product.
Performance Comparison of Palladium Catalysts
Direct comparative studies on the Suzuki coupling of this compound are not extensively available in the public domain. However, by examining data from reactions with structurally analogous substrates, such as other functionalized aryl bromides bearing amino and carboxylic acid moieties, we can infer the relative performance of common palladium catalysts.[1][2] The following table summarizes representative data for three widely used palladium catalyst systems in Suzuki-Miyaura coupling reactions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | 4-Amino-3-bromobenzoic acid analog[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile[1] |
Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison.[1] Optimization of reaction conditions for this compound is recommended to achieve the best results.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of synthetic procedures. Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using the three catalyst systems.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol outlines a general procedure for the Suzuki coupling of an aryl bromide using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Isolate the product by filtration, followed by washing with water and drying.
-
Further purification can be achieved by column chromatography if necessary.
Protocol 2: Suzuki Coupling using Pd(OAc)₂ with SPhos Ligand
This protocol utilizes a more modern catalyst system known for its high activity, employing palladium acetate with the bulky, electron-rich SPhos ligand.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Suzuki Coupling using PdCl₂(dppf)
This protocol employs a robust and versatile catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, often used for challenging substrates.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF)/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, and cesium carbonate.
-
Add the PdCl₂(dppf) catalyst.
-
Seal the vial and purge with an inert gas.
-
Add the degassed THF/water solvent mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizing the Process
To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
Safety Operating Guide
Proper Disposal of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents like Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid are critical for ensuring a secure and compliant laboratory environment. This guide provides essential safety protocols and a step-by-step disposal plan to mitigate risks and manage waste in an environmentally responsible manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures. While some reports indicate that similar compounds are not classified as hazardous under GHS criteria, prudent handling is always recommended[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles[1].
-
Hand Protection: Use compatible chemical-resistant gloves. Inspect gloves before each use and dispose of them properly afterward[1].
-
Body Protection: A laboratory coat is mandatory[1]. For high-risk operations involving brominated compounds, a flame-resistant lab coat and a chemical-resistant apron are recommended[2].
-
Respiratory Protection: While not typically required when working in a fume hood, a respirator with appropriate cartridges may be necessary for large-scale work or in case of emergencies[2].
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors[1][3].
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes[1].
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen[4].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting[1].
In all instances of exposure, seek medical attention if symptoms persist[1].
Step-by-Step Disposal Protocol
The proper disposal of this compound, a halogenated organic compound, requires careful segregation and handling to prevent environmental contamination and ensure laboratory safety.
Step 1: Waste Segregation
-
Solid Waste: All solid waste, including unused or expired this compound, and any contaminated materials (e.g., filter paper, gloves, weighing paper), must be collected in a designated "Halogenated Organic Waste" container[2][3][5]. This container should be clearly labeled as "Hazardous Waste" and specify its contents[2].
-
Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous waste and collected in a separate, clearly labeled "Halogenated Organic Aqueous Waste" container[2]. Do not pour any solutions containing this chemical down the drain[3][6].
-
Contaminated Sharps: Any sharps, such as needles or broken glassware, that are contaminated with the chemical should be placed in a designated sharps container for hazardous chemical waste.
Step 2: Container Management
-
Ensure all waste containers are tightly sealed to prevent leakage or the release of fumes[2].
-
Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents[2][7][8].
-
It is good practice to store liquid waste containers in secondary containment to mitigate spills[2].
Step 3: Spill and Leak Management In the event of a spill:
-
Evacuate: Immediately evacuate personnel from the spill area[1].
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it[1].
-
Contain: For solid spills, carefully sweep or scoop up the material and place it into the designated "Halogenated Organic Waste" container[7][9]. Avoid generating dust[7][9]. For liquid spills, use an inert absorbent material to soak up the spill before placing it in the appropriate waste container[10].
-
Decontaminate: Clean the spill area thoroughly.
Step 4: Final Disposal
-
Arrange for the collection and disposal of all hazardous waste through a licensed professional waste disposal service[10]. Adhere to all local, regional, and national regulations for hazardous waste disposal[6][11].
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [1][2][5] |
| Engineering Controls | Work in a well-ventilated fume hood. | [1][3] |
| Waste Segregation | Designated "Halogenated Organic Waste" containers. | [2][3][5] |
| Storage | Cool, dry, well-ventilated area, away from incompatibles. | [2][7] |
| Spill Cleanup | Use inert absorbent for liquids; sweep solids carefully. | [7][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. BOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID - Safety Data Sheet [chemicalbook.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ehs.providence.edu [ehs.providence.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Personal protective equipment for handling Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
Disclaimer: A specific Safety Data Sheet (SDS) for Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid was not publicly available at the time of this writing. The following safety information is based on the hazard classifications of the closely related compound, BOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID. It is imperative to consult the official SDS provided by your supplier before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Based on available data for a structurally similar compound, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves (or other chemically resistant gloves) | Prevents skin contact that can lead to irritation. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | Minimizes the risk of respiratory tract irritation from inhaling dust particles. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial when working with this chemical. The following step-by-step guidance outlines the safe handling and storage procedures.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in Table 1.
-
-
Handling:
-
Handle the compound exclusively within a well-ventilated chemical fume hood to control dust and vapor exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the generation of dust when transferring the solid material. Use appropriate tools such as a spatula.
-
Keep the container tightly closed when not in use to prevent contamination and exposure.
-
-
Storage:
-
Store the compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Chemical:
-
Dispose of the chemical waste through a licensed and approved waste disposal contractor.
-
Do not dispose of the chemical down the drain or into the environment.
-
-
Contaminated Packaging:
-
Empty containers should be treated as hazardous waste and disposed of through the same licensed contractor.
-
Do not reuse empty containers for any purpose.
-
Quantitative Data
At present, there is no publicly available occupational exposure limit data for this compound.
Table 2: Exposure Limits
| Parameter | Value |
| Occupational Exposure Limit (OEL) | No data available |
| Biological Limit Values | No data available |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
